Product packaging for methyl 6-cyano-1H-indole-2-carboxylate(Cat. No.:CAS No. 104291-83-0)

methyl 6-cyano-1H-indole-2-carboxylate

Cat. No.: B170348
CAS No.: 104291-83-0
M. Wt: 200.19 g/mol
InChI Key: VDOVWALYWVUEQR-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B170348 methyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOVWALYWVUEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427997
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-83-0
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Methyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible synthetic pathway, details experimental protocols, and presents key analytical data for the characterization of this versatile molecule.

Introduction

This compound (CAS No. 104291-83-0) is a crucial building block in organic synthesis, particularly in the field of medicinal chemistry. Its indole scaffold, substituted with both an electron-withdrawing cyano group and a methyl ester, offers multiple reaction sites for further functionalization. This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including those targeting the central nervous system.

Synthesis Pathway

A common and effective method for the synthesis of indole derivatives is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a potential route starts from 4-cyanophenylhydrazine and a pyruvate derivative.

Synthesis_Pathway 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 4-Cyanophenylhydrazine->Intermediate_Hydrazone  + Methyl Pyruvate (Acid Catalyst, Heat) Methyl Pyruvate Methyl Pyruvate This compound This compound Intermediate_Hydrazone->this compound  [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of the target molecule.

Experimental Protocols

General Fischer Indole Synthesis Protocol:

  • Hydrazone Formation:

    • To a solution of 4-cyanophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add a stoichiometric equivalent of methyl pyruvate.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • Once the hydrazone formation is complete, an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added.

    • The mixture is then heated to induce cyclization. The reaction temperature and time will vary depending on the chosen catalyst and solvent.

    • Upon completion, the reaction mixture is cooled and neutralized with a base.

  • Work-up and Purification:

    • The product is typically extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Hydrolysis of this compound:

A published patent provides a protocol for the hydrolysis of the title compound to its corresponding carboxylic acid.

  • To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (15 mL), 1 M sodium hydroxide (7.5 mL, 7.49 mmol) is added at ambient temperature.[1]

  • The mixture is stirred at 40°C for 2 hours.[1]

  • After cooling to room temperature, the reaction is acidified with 2M HCl (5 mL), and water (20 mL) is added.[1]

  • The resulting precipitate is collected by vacuum filtration and washed with water (50 mL).[1]

Characterization Data

Comprehensive, experimentally-derived spectral data for this compound is not available in the searched public literature. However, based on the known chemical shifts of similar indole derivatives, a predicted summary of the expected spectral data is provided in the tables below. Researchers should verify this data with their own experimental findings.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0br s1HN-H
~7.9d1HH-4
~7.6d1HH-7
~7.4dd1HH-5
~7.1s1HH-3
~3.9s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~162C=O (ester)
~138C-7a
~135C-2
~128C-3a
~127C-5
~125C-4
~120C-7
~119-CN
~108C-6
~104C-3
~52-OCH₃

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~2230C≡N stretch
~1720C=O stretch
~1600-1450C=C stretch (aromatic)
~1250C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueAssignment
200.06[M]⁺

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Cyanophenylhydrazine + Methyl Pyruvate Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start->Hydrazone_Formation Cyclization Fischer Indole Cyclization (Heat) Hydrazone_Formation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 6-cyano-1H-indole- 2-carboxylate Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a valuable synthetic intermediate. While detailed, peer-reviewed synthetic and characterization data is not widely disseminated in the public domain, this guide provides a strong theoretical and practical framework for its preparation and analysis based on established chemical principles. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for pharmaceutical and other applications. It is recommended that all experimental work be conducted with appropriate safety precautions and that all results be validated by thorough analytical testing.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl 6-cyano-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of public domain raw data, this guide combines documented information for closely related analogs with established principles of spectroscopic interpretation to present a comprehensive profile, including predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5br s1HN-H
~7.9 - 8.1d1HH-4
~7.6 - 7.8d1HH-7
~7.3 - 7.5dd1HH-5
~7.1 - 7.2s1HH-3
~3.9 - 4.0s3H-OCH₃

Note: Predicted values are based on the analysis of similar indole derivatives. Actual chemical shifts and coupling constants may vary.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~161 - 163C=O (ester)
~137 - 139C-7a
~130 - 132C-2
~127 - 129C-3a
~125 - 127C-5
~122 - 124C-4
~120 - 122C-7
~118 - 120C≡N
~105 - 107C-6
~102 - 104C-3
~52 - 53-OCH₃

Note: Predicted values are based on the analysis of similar indole derivatives.

Table 3: IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch
~2220 - 2230StrongC≡N stretch
~1700 - 1720StrongC=O stretch (ester)
~1600 - 1450MediumC=C stretch (aromatic)
~1200 - 1300StrongC-O stretch (ester)

Note: The nitrile (C≡N) and carbonyl (C=O) stretches are the most characteristic peaks for this molecule.

Table 4: Mass Spectrometry (MS) Data
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
200High[M]⁺ (Molecular Ion)
169Medium[M - OCH₃]⁺
141Medium[M - COOCH₃]⁺
114High[M - COOCH₃ - HCN]⁺

Note: The molecular formula of this compound is C₁₁H₈N₂O₂ and its molecular weight is 200.19 g/mol . The fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound Methyl 6-cyano-1H- indole-2-carboxylate NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Compound->IR_Sample MS_Sample Dissolve in Volatile Solvent Compound->MS_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of "methyl 6-cyano-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of methyl 6-cyano-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring an indole core structure. The presence of a cyano group at the 6-position and a methyl carboxylate group at the 2-position makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 104291-83-0[2]
Molecular Formula C₁₁H₈N₂O₂[3]
Molecular Weight 200.19 g/mol [3]
Appearance White to Yellow to Green powder to crystal
Melting Point 197.0 - 201.0 °C
Boiling Point Predicted: 453.4±25.0 °C[1]
Density Predicted: 1.40±0.1 g/cm³[1]
Solubility Information not publicly available. Generally expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published in publicly accessible databases, the following tables provide expected ranges and representative data for similar indole structures.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~11-12br sN-H (indole)
~8.0sH-7
~7.7dH-4
~7.4ddH-5
~7.2sH-3
~3.9s-OCH₃

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 6-cyanoindole derivatives. Actual experimental values may vary.

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~162C=O (ester)
~138C-7a
~135C-2
~128C-3a
~127C-4
~125C-5
~120-C≡N
~115C-7
~105C-6
~103C-3
~52-OCH₃

Note: Predicted values are based on substituent effects and data from related indole compounds.

Table 4: Infrared (IR) Spectral Data (Predicted)

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (indole)
~2220C≡N Stretch (nitrile)
~1720C=O Stretch (ester)
~1600, ~1450C=C Stretch (aromatic)
~1250C-O Stretch (ester)

Note: Predicted values are based on characteristic vibrational frequencies of the functional groups present in the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Fischer indole synthesis.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound starting from 4-cyanophenylhydrazine and methyl pyruvate.

G cluster_start Starting Materials 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Reaction Reaction 4-Cyanophenylhydrazine->Reaction Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Reaction Work-up Work-up Reaction->Work-up Acid Catalyst (e.g., H₂SO₄ or PPA) Heat Purification Purification Work-up->Purification Neutralization, Extraction Characterization Characterization Purification->Characterization Column Chromatography or Recrystallization Final Product This compound Characterization->Final Product NMR, IR, MS G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 6-Cyanoindole Derivative (Partial Agonist) Ligand->D4R Binds to ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal activity modulation) cAMP->Response Leads to

References

In-Depth Technical Guide: Methyl 6-Cyano-1H-indole-2-carboxylate (CAS 104291-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-cyano-1H-indole-2-carboxylate, with the CAS number 104291-83-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an indole nucleus, a cyano group, and a methyl ester, offers a rich platform for chemical derivatization. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Core Properties

This compound is a solid, typically appearing as a white to yellow or green powder or crystalline solid. Its core structure is fundamental to its utility in organic synthesis. The indole ring system is a prevalent motif in numerous biologically active compounds. The electron-withdrawing nature of the cyano group at the 6-position and the carboxylate at the 2-position influences the reactivity of the indole ring, making it a versatile precursor for a variety of chemical transformations.[1]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the listed properties are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
CAS Number 104291-83-0-
Molecular Formula C₁₁H₈N₂O₂-
Molecular Weight 200.19 g/mol -
Appearance White to Yellow to Green powder to crystalTCI Chemicals
Purity >97.0% (GC)TCI Chemicals
Melting Point 197.0 to 201.0 °CTCI Chemicals
Boiling Point (Predicted) 426.5±45.0 °C (at 760 mmHg)NINGBO INNO PHARMCHEM CO.,LTD.
Density (Predicted) 1.37±0.1 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methods for indole formation, such as the Fischer, Reissert, or Bartoli indole syntheses. A plausible synthetic approach involves the cyclization of appropriately substituted phenylhydrazine with a pyruvate derivative.

The reactivity of this compound is characterized by the interplay of its three key functional groups:

  • Indole NH: The nitrogen atom can undergo N-alkylation or N-arylation to introduce substituents that can modulate the biological activity of the final compound.

  • Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic possibilities.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the potential synthesis and further derivatization of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_derivatization Derivatization Reactions cluster_products Potential Products Substituted Phenylhydrazine Substituted Phenylhydrazine Pyruvate Derivative Pyruvate Derivative Indole Ring Formation Indole Ring Formation Pyruvate Derivative->Indole Ring Formation This compound This compound Indole Ring Formation->this compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Cyano Group Transformation Cyano Group Transformation This compound->Cyano Group Transformation Ester Hydrolysis/Amidation Ester Hydrolysis/Amidation This compound->Ester Hydrolysis/Amidation Bioactive Molecules Bioactive Molecules N-Alkylation/Arylation->Bioactive Molecules Cyano Group Transformation->Bioactive Molecules Ester Hydrolysis/Amidation->Bioactive Molecules

A generalized workflow for the synthesis and derivatization of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for the synthesis of complex bioactive molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the cyano and ester groups allows for the introduction of various pharmacophoric features.

Intermediate for Serotonin Receptor Modulators

One of the reported applications of this compound is as an intermediate in the synthesis of serotonin receptor modulators.[2] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents used to treat psychiatric disorders, such as depression and anxiety, as well as other conditions. The ability to functionalize the indole core of this compound at multiple positions makes it an attractive starting material for building a library of diverse compounds for screening against various 5-HT receptor subtypes.

Potential Role in the Synthesis of Kinase Inhibitors

While direct evidence is limited, the structural motifs present in this compound are found in various kinase inhibitors. For instance, a related compound, a 6-cyano-indole derivative, is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3][4] Although the specific compound in the Alectinib synthesis is a 3-carboxylic acid derivative, the general synthetic strategies and the importance of the 6-cyano-indole core are highly relevant.

Illustrative Signaling Pathway: ALK Inhibition

To illustrate the potential therapeutic relevance of compounds derived from a 6-cyano-indole core, the signaling pathway of Anaplastic Lymphoma Kinase (ALK) is presented. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein. This drives downstream signaling pathways that promote cell proliferation and survival. ALK inhibitors, like Alectinib, block the kinase activity of the ALK fusion protein, thereby inhibiting these oncogenic signals.

G cluster_receptor Cell Membrane cluster_pathway Downstream Signaling cluster_outcome Cellular Response EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS STAT3 STAT3 Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Alectinib Alectinib (ALK Inhibitor) Alectinib->EML4_ALK Inhibition

Simplified ALK signaling pathway and the inhibitory action of Alectinib.

Safety and Handling

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of drug discovery and materials science. Its versatile structure allows for the synthesis of a wide range of complex molecules. While detailed experimental and biological data for this specific compound are still emerging, its utility as a building block for bioactive molecules, such as potential serotonin receptor modulators and kinase inhibitors, is evident. Further research into the synthesis and applications of this compound is warranted and is likely to lead to the discovery of novel therapeutics and advanced materials.

References

The Advent of the Cyano Group in Indole Chemistry: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyano (-CN) group into the indole scaffold has been a pivotal development in medicinal chemistry and materials science. This electron-withdrawing moiety profoundly influences the electronic properties of the indole ring, offering a versatile handle for further chemical transformations and modulating biological activity. This in-depth technical guide explores the discovery and history of cyano-substituted indole synthesis, providing a comprehensive overview of key methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.

A Historical Perspective: From Classical Reactions to Modern Innovations

The journey of cyano-substituted indole synthesis began in the mid-20th century, with early efforts focused on adapting established indole synthetic routes. One of the earliest documented syntheses of a cyanoindole, specifically 5-cyanoindole, is credited to Thesing, Semler, and Mohr in 1962.[1] Since then, a diverse array of synthetic strategies has emerged, broadly categorized into classical and modern methods.

Classical Synthetic Routes

The foundational methods for constructing the indole nucleus were instrumental in the initial preparation of cyano-substituted derivatives. These classical reactions, while still relevant, often require harsh conditions and have limitations in substrate scope and functional group tolerance.

  • Fischer Indole Synthesis: Discovered in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of cyanoindoles, a cyanophenylhydrazine is typically used as the starting material.[2][3]

  • Leimgruber-Batcho Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine, followed by reductive cyclization.[4] It has been successfully applied to the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.[5]

  • Sandmeyer Reaction: A reliable method for introducing a cyano group onto an aromatic ring, the Sandmeyer reaction has been employed in the synthesis of 4-cyanoindole.[6][7] This multi-step process typically starts from an amino-substituted indole, which is diazotized and then treated with a copper(I) cyanide.[6][8]

  • Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide using copper(I) cyanide. It has been a prominent method for the synthesis of 5-cyanoindole from 5-bromoindole.[1]

Modern Synthetic Methodologies

Advances in organic synthesis have led to the development of more efficient and milder methods for the preparation of cyanoindoles. These modern techniques often offer improved atom economy, higher yields, and greater functional group compatibility.

  • Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. This approach can be applied to the cyanation of halo-indoles or through the direct C-H functionalization of the indole core.[5][9] Various cyanide sources can be employed, including potassium ferrocyanide and acetonitrile.[10]

  • One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures have been developed. A notable example is the modified Madelung synthesis for 1,2-disubstituted 3-cyanoindoles, which proceeds from N-(o-tolyl)benzamides in a transition-metal-free, two-step, one-pot process.[11][12]

Comparative Analysis of Synthetic Methods

The choice of a synthetic route to a specific cyano-substituted indole depends on several factors, including the desired substitution pattern, scale of the reaction, and availability of starting materials. The following tables summarize quantitative data for various key synthetic methods.

Method Target Cyanoindole Starting Material Key Reagents Yield (%) Reference
Fischer Indole Synthesis5-Cyanoindoles4-Cyanophenylhydrazine HydrochlorideAldehyde/Ketone, Acid catalystModerate[13]
Leimgruber-Batcho6-Cyanoindole4-Methyl-3-nitrobenzonitrileDMF-DMA, Fe, Acetic Acid48[5]
Sandmeyer Reaction4-Cyanoindole4-AminoindoleNaNO₂, HCl, CuCN60-70 (Estimated)[14]
Rosenmund-von Braun5-Cyanoindole5-BromoindoleCuCN, NMP~98[15]
Palladium-Catalyzed6-Cyanoindole6-BromoindoleZn(CN)₂, Pd₂(dba)₃, dppfHigh (Not specified)[5]
Palladium-Catalyzed C-H3-CyanoindolesIndoleK₄[Fe(CN)₆], Pd(OAc)₂, Cu(OAc)₂Good to Excellent[16]
One-Pot Modified Madelung1,2-disubstituted 3-cyanoindolesN-(2-(bromomethyl)aryl)-N-arylbenzamideKCN, DBNGood to Excellent[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of cyano-substituted indoles.

Protocol 1: Synthesis of 5-Cyanoindole via Rosenmund-von Braun Reaction[1]
  • Materials: 5-Bromoindole, Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP), Ammonia water, n-Hexane.

  • Procedure:

    • To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole (19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).

    • Add cuprous cyanide (9.5 g, 0.106 mol) to the mixture.

    • Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ammonia water and stir.

    • Extract the product with n-hexane (2 x 30 mL).

    • Combine the organic layers and concentrate the solvent under reduced pressure.

    • Crystallize the crude product from the refrigerator for 2 hours.

    • Collect the solid product by suction filtration to yield 5-Cyanoindole.

Protocol 2: Synthesis of 4-Cyanoindole via Sandmeyer Reaction[6]
  • Materials: 4-Aminoindole, Concentrated HCl, Water, Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN).

  • Procedure:

    • Diazotization: Suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

    • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents). Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.

    • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify by standard methods.

Protocol 3: One-Pot Synthesis of 1,2-Disubstituted 3-Cyanoindoles[12]
  • Materials: Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamide, Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), Dichloromethane.

  • Procedure:

    • To a screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl bromide starting material (0.5 mmol), potassium cyanide (0.131 g, 2.0 mmol, 4 equivalents), and dimethyl sulfoxide (1 mL).

    • Seal the vial and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.

    • After 12 hours, add 1,5-diazabicyclo[4.3.0]non-5-ene (0.186 g, 1.5 mmol, 3 equivalents) to the reaction mixture.

    • Continue to stir the reaction mixture at 100 °C for an additional 12 hours.

    • After the second 12-hour period, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash them with water (3 x volumes).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Signaling Pathways and Applications

Cyano-substituted indoles are not only synthetic curiosities but also possess significant biological activities, making them valuable scaffolds in drug discovery. Their utility is exemplified by the antidepressant vilazodone, which is synthesized from 5-cyanoindole.[1]

Vilazodone's Dual-Action Mechanism

Vilazodone functions as a serotonin partial agonist and reuptake inhibitor (SPARI).[17] It combines selective serotonin reuptake inhibition (SSRI) with partial agonism at the 5-HT1A receptor.[18][19] This dual mechanism is believed to contribute to a faster onset of action and a potentially better side-effect profile compared to traditional SSRIs.[17][18]

Vilazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->5HT1A_auto Binds (Inhibitory) 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->5HT1A_post Binds Signal_transduction Signal Transduction (e.g., ↓cAMP) 5HT1A_post->Signal_transduction Activates Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_auto Partial Agonist Vilazodone->5HT1A_post Partial Agonist

Caption: Vilazodone's dual mechanism of action in the serotonergic synapse.

Broader Therapeutic Potential

Beyond depression, cyano-substituted indoles have shown promise as selective ligands for other neurological targets, such as dopamine D4 receptors, which are implicated in neuropsychiatric disorders.[20][21] The unique electronic properties conferred by the cyano group also make these compounds interesting for applications in materials science, particularly in the development of organic electronics.

Experimental and Logical Workflows

The synthesis and application of cyano-substituted indoles follow a logical progression from starting material selection to final product characterization and biological evaluation.

Synthetic_Workflow Start Starting Material Selection (e.g., Halo-indole, o-nitrotoluene) Method Choice of Synthetic Method (e.g., Pd-catalyzed, Fischer) Start->Method Reaction Reaction Setup and Execution Method->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up and Isolation Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Application Application/Further Synthesis Characterization->Application

Caption: A generalized workflow for the synthesis of cyano-substituted indoles.

Conclusion

The synthesis of cyano-substituted indoles has evolved significantly from its early beginnings, with modern methods offering greater efficiency, versatility, and safety. These compounds continue to be of high interest to the scientific community, serving as crucial intermediates in the development of novel therapeutics and advanced materials. The methodologies and data presented in this guide provide a valuable resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds.

References

The Synthetic Versatility of Methyl 6-cyano-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-cyano-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a versatile building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.[1] Its unique arrangement of a reactive indole core, an electron-withdrawing cyano group, and a modifiable methyl ester presents a rich landscape for chemical transformations. This guide provides an in-depth analysis of the reactivity of this molecule and the compatibility of its functional groups with a range of common synthetic methodologies.

Core Reactivity and Functional Group Landscape

The reactivity of this compound is governed by the interplay of its three key functional groups: the indole ring system, the 6-cyano group, and the 2-methyl ester.

  • Indole Ring System: The indole nucleus is generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the electron-withdrawing cyano group at the C6 position deactivates the ring towards electrophilic aromatic substitution.[2] The indole N-H is acidic and can be readily deprotonated and subsequently functionalized.

  • 6-Cyano Group: The nitrile functionality is a versatile handle for a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1] Its strong electron-withdrawing nature also influences the reactivity of the entire indole scaffold.

  • 2-Methyl Ester: The methyl ester at the C2 position offers a site for modification, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation allows for subsequent amide bond formation or other derivatizations.

The following sections detail specific, experimentally verified reactions, as well as plausible transformations based on the known reactivity of similarly substituted indole systems.

Key Chemical Transformations and Experimental Protocols

N-Alkylation of the Indole Nitrogen

The indole nitrogen can be readily alkylated under basic conditions. This is a common strategy to introduce substituents that can modulate the biological activity or physical properties of the molecule.

Reaction Scheme:

N_Alkylation cluster_conditions reagent This compound product Methyl 1-methyl-6-cyano-1H-indole-2-carboxylate reagent->product reagents K2CO3, CH3I DMF, rt, 1 h

N-methylation of the indole ring.

Experimental Protocol: Synthesis of Methyl 1-methyl-6-cyano-1H-indole-2-carboxylate [3]

To a solution of this compound (200 mg, 0.999 mmol) in dimethylformamide (DMF, 10 mL) are added potassium carbonate (K₂CO₃, 414 mg, 2.997 mmol) and methyl iodide (CH₃I, 284 mg, 1.998 mmol). The resulting mixture is stirred at room temperature for 1 hour. Upon completion, the reaction mixture is extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the product.

Parameter Value Reference
ReactantThis compound[3]
ReagentsK₂CO₃, CH₃I[3]
SolventDMF[3]
TemperatureRoom Temperature[3]
Reaction Time1 hour[3]
YieldNot explicitly stated
Hydrolysis of the Methyl Ester

The methyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions. This provides a key intermediate for the synthesis of amides and other carboxylic acid derivatives.

Reaction Scheme:

Ester_Hydrolysis cluster_conditions reagent This compound product 6-Cyano-1H-indole-2-carboxylic acid reagent->product reagents 1. 1M NaOH, MeOH, 40 °C, 2 h 2. 2M HCl

Hydrolysis of the methyl ester.

Experimental Protocol: Synthesis of 6-Cyano-1H-indole-2-carboxylic acid [4][5]

To a suspension of this compound (1.00 g, 5.00 mmol) in methanol (MeOH, 15 mL) is added 1 M sodium hydroxide (NaOH, 7.5 mL, 7.49 mmol) at ambient temperature. The mixture is stirred at 40°C for 2 hours. After cooling to room temperature, the reaction is acidified with 2M hydrochloric acid (HCl, 5 mL) and water (20 mL) is added. The resulting precipitate is collected by vacuum filtration and washed with water (50 mL) to afford the carboxylic acid.

Parameter Value Reference
ReactantThis compound[4][5]
Reagents1 M NaOH, 2 M HCl[4][5]
SolventMeOH[4][5]
Temperature40 °C[4][5]
Reaction Time2 hours[4][5]
YieldNot explicitly stated
Electrophilic Substitution at the C3 Position: Vilsmeier-Haack Formylation

The C3 position of the indole ring, although deactivated by the 6-cyano group, is expected to be the most susceptible site for electrophilic attack. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position.

Reaction Scheme:

Vilsmeier_Haack cluster_conditions reagent This compound product Methyl 6-cyano-3-formyl-1H-indole-2-carboxylate reagent->product reagents POCl3, DMF

Vilsmeier-Haack formylation at C3.

Proposed Experimental Protocol:

Based on general procedures for Vilsmeier-Haack reactions on indole derivatives, the following protocol is proposed:

To a cooled (0 °C) solution of dimethylformamide (DMF, 3 eq.) is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of this compound (1 eq.) in DMF is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by pouring onto ice and basified with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Parameter Value Reference
ReactantThis compoundProposed
ReagentsPOCl₃, DMFProposed
SolventDMFProposed
Temperature0 °C to Room TemperatureProposed
YieldNot determined
Transformation of the 6-Cyano Group

The cyano group is a versatile functional handle that can be converted into other valuable moieties.

The selective reduction of the nitrile in the presence of the methyl ester is a key transformation. Catalytic hydrogenation or transfer hydrogenation are suitable methods.

Reaction Scheme:

Nitrile_Reduction cluster_conditions reagent This compound product Methyl 6-(aminomethyl)-1H-indole-2-carboxylate reagent->product reagents H2, Pd/C or HCOOH, Et3N, Pd/C

Reduction of the cyano group.

Proposed Experimental Protocol (Transfer Hydrogenation):

To a solution of this compound (1 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) is added triethylamine (Et₃N, 5-10 eq.) and formic acid (HCOOH, 5-10 eq.). Palladium on carbon (Pd/C, 10 mol%) is then added, and the mixture is stirred at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Parameter Value Reference
ReactantThis compoundProposed
ReagentsHCOOH, Et₃N, 10% Pd/CProposed
SolventTHF or MeOHProposed
Temperature40-60 °CProposed
YieldNot determined

Hydrolysis of the nitrile to a carboxylic acid typically requires harsh acidic or basic conditions, which would also lead to the hydrolysis of the methyl ester. Therefore, a one-pot conversion to the dicarboxylic acid is expected.

Reaction Scheme:

Nitrile_Hydrolysis cluster_conditions reagent This compound product 1H-Indole-2,6-dicarboxylic acid reagent->product reagents aq. HCl or aq. NaOH reflux

Hydrolysis of the cyano and ester groups.

Proposed Experimental Protocol:

A mixture of this compound (1 eq.) and a concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the dicarboxylic acid, which is then collected by filtration.

Parameter Value Reference
ReactantThis compoundProposed
Reagentsaq. HCl or aq. NaOHProposed
TemperatureRefluxProposed
YieldNot determined
Palladium-Catalyzed Cross-Coupling Reactions

For palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, a halogenated precursor of this compound would be required. The following workflow illustrates a potential synthetic route and subsequent functionalization.

Workflow for Synthesis and Cross-Coupling:

Cross_Coupling_Workflow start Halogenated Indole Precursor esterification Esterification at C2 start->esterification cyanation Cyanation at C6 esterification->cyanation target Methyl 6-cyano-halo-1H-indole-2-carboxylate cyanation->target suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) target->suzuki heck Heck Coupling (Alkene, Pd catalyst, base) target->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) target->buchwald product_suzuki Aryl-substituted product suzuki->product_suzuki product_heck Alkenyl-substituted product heck->product_heck product_buchwald Amino-substituted product buchwald->product_buchwald

Synthetic workflow for cross-coupling reactions.

Functional Group Compatibility

The presence of multiple functional groups in this compound necessitates careful consideration of reagent choice and reaction conditions to achieve selective transformations.

  • Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of both the methyl ester and the cyano group. The indole ring is generally stable to acidic conditions, although prolonged exposure to strong acids at high temperatures can lead to degradation.

  • Basic Conditions: Strong bases will deprotonate the indole N-H and can hydrolyze the methyl ester. The cyano group is generally stable to mild basic conditions but can be hydrolyzed under more forcing conditions.

  • Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the ester and the cyano group. More selective reagents, such as catalytic hydrogenation with Pd/C or transfer hydrogenation, are recommended for the selective reduction of the nitrile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce either the ester or the nitrile under standard conditions.

  • Oxidizing Agents: The indole nucleus is susceptible to oxidation, so strong oxidizing agents should be avoided unless a specific transformation of the indole ring is desired.

  • Organometallic Reagents: Grignard reagents and organolithiums will react with the acidic N-H proton and can potentially add to both the ester and the cyano group. Protection of the N-H is often necessary before employing these reagents.

Conclusion

This compound is a richly functionalized molecule with significant potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of the reactivity of its constituent functional groups is paramount for its successful application in complex synthetic campaigns. This guide provides a framework for the strategic manipulation of this versatile building block, enabling the rational design and synthesis of novel and diverse molecular architectures. Further exploration into the functionalization of this scaffold will undoubtedly continue to yield innovative compounds with significant potential.

References

An In-depth Technical Guide on the Solubility of Methyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring an indole core, a cyano group, and a methyl ester, dictates its physicochemical properties, including solubility. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Predicted Solubility Profile

The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. Based on the structure of this compound:

  • Polarity: The presence of the cyano (-C≡N) and methyl ester (-COOCH₃) groups, along with the N-H group of the indole ring, imparts a significant degree of polarity to the molecule.

  • Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygens of the ester group can act as hydrogen bond acceptors.

  • Solvent Interactions:

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, potentially leading to good solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can interact through dipole-dipole interactions. While some literature indicates that similar compounds are sparingly soluble in DMSO, quantitative data is lacking.[2]

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Tetrahydrofuran (THF)
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This section details a standard and reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

    Solubility (mol/L) = Solubility (g/L) / Molecular Weight of the compound

    (Molecular Weight of this compound: 200.19 g/mol )

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal vials A->B C Agitate in thermostatically controlled shaker/bath B->C Equilibrate D Allow excess solid to settle C->D E Withdraw supernatant D->E Sample F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I Calculate

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding of its expected behavior in various organic solvents and a robust experimental protocol for its determination. The provided workflow and data table template will aid researchers in systematically generating and organizing this critical information, facilitating the compound's effective use in research and development.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl 6-Cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available thermogravimetric analysis (TGA) data for methyl 6-cyano-1H-indole-2-carboxylate is limited. This guide provides a comprehensive framework based on established principles of thermal analysis and the known behavior of related chemical structures. The experimental protocols and data presented herein are illustrative and should be adapted and verified for specific research applications.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as cyano and carboxylate groups can significantly influence the molecule's chemical and physical properties.

Thermogravimetric analysis (TGA) is a fundamental technique in materials characterization, providing critical insights into the thermal stability, decomposition kinetics, and compositional analysis of a substance.[1][2] For drug development professionals, understanding the thermal behavior of an active pharmaceutical ingredient (API) or intermediate is paramount for determining shelf-life, developing stable formulations, and ensuring safety during manufacturing processes that may involve heating, such as drying or milling.[3][4][5]

This technical guide outlines a comprehensive approach to the thermogravimetric analysis of this compound. It details a generalized experimental protocol, presents hypothetical thermal decomposition data for illustrative purposes, and proposes a logical decomposition pathway based on the molecule's functional groups.

Experimental Protocol: Thermogravimetric Analysis

A generalized protocol for conducting TGA on a crystalline organic compound like this compound is provided below. This protocol is based on standard methodologies for pharmaceutical compounds.[3][5][6]

2.1 Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer with a high-precision balance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 1000°C is required.[7][8]

  • Crucibles: Alumina or platinum crucibles are recommended due to their inertness at high temperatures.[9]

  • Calibration: Temperature and mass calibration should be performed regularly using certified reference materials (e.g., indium, zinc for temperature; standard weights for mass) to ensure data accuracy.[7][10]

2.2 Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.[9] A smaller sample size minimizes thermal gradients within the sample.[7]

  • Place the crucible onto the TGA balance.

2.3 TGA Method Parameters

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min is typically used to provide an inert atmosphere, preventing oxidative decomposition.[7][8]

  • Temperature Program:

    • Initial Isothermal Step: Hold at 30°C for 10 minutes to allow the furnace to equilibrate.

    • Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This is a common heating rate that provides a good balance between resolution and experiment time.[2]

    • Final Isothermal Step (Optional): Hold at 800°C for 5-10 minutes to ensure complete decomposition.

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

The experimental workflow for conducting a TGA measurement is illustrated in the diagram below.

TGA_Workflow General TGA Experimental Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_results Data Interpretation SamplePrep Sample Preparation (5-10 mg of fine powder) Crucible Place in Crucible (Alumina or Platinum) SamplePrep->Crucible Weighing Precise Weighing Crucible->Weighing LoadSample Load into TGA Instrument Weighing->LoadSample SetParams Set Experimental Parameters (Temp Program, Atmosphere) LoadSample->SetParams RunExp Initiate Experiment SetParams->RunExp RecordData Record Mass vs. Temperature RunExp->RecordData PlotData Plot TGA & DTG Curves RecordData->PlotData Interpret Interpret Results (Stability, Decomposition Steps) PlotData->Interpret

Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.

Data Presentation and Interpretation

The data from a TGA experiment is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition rates.[1]

3.1 Hypothetical TGA Data

As no specific data is available for this compound, the following table presents a hypothetical summary of expected TGA results. This data is projected based on the thermal behavior of indole derivatives and compounds with similar functional groups.

Temperature Range (°C)Weight Loss (%)DTG Peak (°C)Postulated Lost Fragment(s)
30 - 250~0%-No significant decomposition (thermally stable)
250 - 350~29.5%~320Methyl carboxylate group (·COOCH₃) or initial fragmentation
350 - 450~13.0%~410Cyano group as HCN
450 - 600~55.5%~525Fragmentation of the indole ring structure
> 600~2.0%-Residual char

3.2 Interpretation of Hypothetical Data

  • Thermal Stability: The compound is expected to be thermally stable up to approximately 250°C, which is a crucial parameter for storage and processing.

  • Decomposition Stages: The decomposition is predicted to occur in multiple steps. The initial weight loss is likely associated with the cleavage of the methyl ester group, which is a common initial fragmentation pathway for such esters. This is followed by the loss of the cyano group, potentially as hydrogen cyanide (HCN). The final major weight loss corresponds to the breakdown of the more stable indole aromatic ring system at higher temperatures.

Proposed Thermal Decomposition Pathway

The thermal decomposition of a complex organic molecule often involves a series of competing reactions. For this compound, the decomposition in an inert atmosphere is likely initiated at the more labile ester functional group, followed by the fragmentation of the cyano group and eventual breakdown of the heterocyclic ring.

The proposed logical pathway for the thermal decomposition is visualized below.

Decomposition_Pathway Proposed Thermal Decomposition Pathway cluster_step1 Step 1: ~250-350°C cluster_step2 Step 2: ~350-450°C cluster_step3 Step 3: ~450-600°C Parent This compound (C11H8N2O2) Intermediate1 6-cyano-1H-indole radical Parent->Intermediate1 Loss of ester group Fragment1 Evolved Gas: ·COOCH3 radical Intermediate1->Fragment1 Intermediate2 Indole diradical Intermediate1->Intermediate2 Loss of cyano group Fragment2 Evolved Gas: HCN Intermediate2->Fragment2 Char Carbonaceous Residue Intermediate2->Char Ring fragmentation Fragment3 Evolved Gases: (e.g., NH3, small hydrocarbons) Char->Fragment3

Caption: A logical diagram of the proposed multi-step thermal decomposition of the title compound.

This proposed pathway suggests that the ester group is the least thermally stable, followed by the cyano group. The indole nucleus itself possesses significant thermal stability and decomposes at higher temperatures. To definitively identify the evolved gaseous products at each stage, coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would be necessary.

Conclusion

References

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of Indole-Based Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic features of indole derivatives, exemplified by the structure of methyl 1H-indole-2-carboxylate, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, the specific X-ray crystal structure of "methyl 6-cyano-1H-indole-2-carboxylate" is not publicly available in crystallographic databases or the scientific literature. This guide therefore utilizes the publicly available crystallographic data for the closely related analogue, methyl 1H-indole-2-carboxylate , as a representative example to illustrate the principles and data presentation requested. The experimental protocols and structural data presented herein pertain to methyl 1H-indole-2-carboxylate.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their physicochemical properties, and designing novel therapeutic agents. This technical guide provides a detailed overview of the X-ray crystal structure of methyl 1H-indole-2-carboxylate, a key building block in organic synthesis. The presented data and protocols offer a blueprint for the crystallographic analysis of related indole-based compounds.

Crystallographic Data Summary

The crystallographic data for methyl 1H-indole-2-carboxylate provides a quantitative description of its solid-state conformation and packing. These parameters are crucial for computational modeling, polymorph screening, and understanding intermolecular interactions.

Parameter Value
Empirical Formula C₁₀H₉NO₂
Formula Weight 175.18
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a5.6463 (6) Å
b21.470 (3) Å
c7.3961 (9) Å
α90°
β112.015 (4)°
γ90°
Volume 831.24 (17) ų
Z 4
Calculated Density 1.399 Mg/m³
Absorption Coefficient 0.098 mm⁻¹
F(000) 368
Molecular Geometry

The determination of bond lengths and angles provides a precise picture of the molecular structure. Below is a selection of key geometric parameters for methyl 1H-indole-2-carboxylate.

Bond Length (Å) Angle Degrees (º)
N1-C21.373(3)C7A-N1-C2108.8(2)
C2-C31.423(3)N1-C2-C3110.1(2)
C3-C3A1.401(3)C2-C3-C3A107.5(2)
C3A-C41.392(3)C3-C3A-C4132.0(2)
C4-C51.385(4)C3A-C4-C5118.8(2)
C5-C61.391(4)C4-C5-C6120.7(2)
C6-C71.391(3)C5-C6-C7121.2(2)
C7-C7A1.393(3)C6-C7-C7A118.4(2)
N1-C7A1.385(3)N1-C7A-C7130.3(2)
C2-C81.473(3)N1-C2-C8122.0(2)
C8-O11.207(3)O1-C8-O2124.0(2)
C8-O21.336(3)O1-C8-C2124.7(2)
O2-C91.450(3)C8-O2-C9116.1(2)

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indole-2-carboxylate derivatives, based on established procedures for small organic molecules.

Synthesis of Methyl 1H-indole-2-carboxylate

A common route to methyl 1H-indole-2-carboxylate involves the Fischer indole synthesis or variations thereof. A typical laboratory-scale synthesis is outlined below.

Materials:

  • 2-Oxo-propionic acid methyl ester

  • Phenylhydrazine

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • A solution of phenylhydrazine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • 2-Oxo-propionic acid methyl ester is added dropwise to the stirred solution.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield methyl 1H-indole-2-carboxylate.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for small organic molecules.

Materials:

  • Purified methyl 1H-indole-2-carboxylate

  • A suitable solvent system (e.g., ethanol, ethyl acetate/hexane)

  • Small, clean vials

Procedure:

  • A saturated solution of the compound is prepared by dissolving it in a minimal amount of a suitable solvent at room temperature or with gentle heating.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment.

  • Crystals suitable for X-ray diffraction typically form over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and potential radiation damage.

  • The unit cell parameters are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the indole derivative to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Indole Derivative purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Workflow from synthesis to crystal structure determination.

Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Methyl 6-cyano-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity screening of novel derivatives of methyl 6-cyano-1H-indole-2-carboxylate. This core scaffold has emerged as a versatile building block in medicinal chemistry, leading to the synthesis of derivatives with significant therapeutic potential, particularly in oncology.[1] This document outlines key experimental protocols, presents collated data on anticancer activities, and visualizes relevant biological pathways and experimental workflows.

The indole structure is a well-established "privileged" scaffold in drug discovery, forming the foundation of numerous biologically active compounds.[1] The strategic placement of a cyano group at the 6-position of the indole ring offers a valuable point for synthetic modification and can enhance interactions with biological targets.[1] Consequently, derivatives of this compound are being actively investigated for various therapeutic applications, including their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2][3]

Synthesis and Anticancer Activity

A notable class of derivatives synthesized from the 6-cyanoindole core are 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines. These compounds have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[4][5]

Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives

A one-pot reaction is typically employed for the synthesis of these derivatives.[1]

Materials:

  • Substituted 1-(1H-indol-3-yl)ethanones

  • Substituted benzaldehydes

  • Malononitrile

  • Ammonium acetate

  • Toluene

  • Ethanol

Procedure:

  • A solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) is prepared in toluene (20 mL).[1]

  • Ammonium acetate (8 mmol) is added to the solution.[1]

  • The reaction mixture is refluxed for 8-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.[1]

  • The precipitate is washed with ethanol to remove impurities and then recrystallized from a suitable solvent to yield the final product.[1]

Synthesis Workflow reagents Substituted 1-(1H-indol-3-yl)ethanone Substituted benzaldehyde Malononitrile Ammonium acetate reflux Reflux (8-12h) reagents->reflux solvent Toluene solvent->reflux cooling Cool to Room Temp reflux->cooling filtration Filtration cooling->filtration washing Wash with Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization product 2-amino-3-cyano-6-(1H-indol-3-yl) -4-phenylpyridine Derivative recrystallization->product

Caption: General workflow for the synthesis of pyridine-indole hybrids.

In Vitro Anticancer Activity Screening

The cytotoxic potential of the synthesized derivatives is commonly assessed using the MTT assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.[1]

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

  • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

  • The plates are incubated to allow the formazan crystals to form.

  • DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to a vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC₅₀ values for a selection of the most promising 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against various cancer cell lines.

CompoundA549 (nM)H460 (nM)HT-29 (nM)SMMC-7721 (nM)
10 ----
11 ----
14 ----
16 ----
17 ----
26 ----
27 220.230.650.77
29 ----
30 ----
31 ----
MX-58151 (Reference) 58197001530
Data extracted from Zhang et al., 2011.[4] Note: Specific values for compounds other than 27 and the reference were not provided in the abstract.

Compound 27 emerged as a particularly potent derivative, exhibiting significantly greater activity than the reference compound MX-58151 across all tested cell lines.[4]

MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate adherence Overnight Adherence cell_seeding->adherence treatment Treat with Test Compounds adherence->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation dissolution Dissolve Formazan with DMSO formazan_formation->dissolution absorbance Measure Absorbance dissolution->absorbance analysis Calculate % Viability & IC50 absorbance->analysis

Caption: Workflow of the MTT assay for assessing cell viability.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of 6-cyanoindole derivatives are attributed to their interaction with crucial cellular pathways involved in cell proliferation and survival. Key mechanisms include the inhibition of tubulin polymerization, modulation of protein kinases, and inhibition of Poly (ADP-ribose) polymerase (PARP).[1]

Signaling Pathways
  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.

  • Kinase Modulation: Many indole derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[6]

  • PARP Inhibition: Inhibition of PARP can impair DNA damage repair mechanisms, leading to cell death, particularly in cancers with existing DNA repair deficiencies.

Potential Mechanisms of Action compound 6-Cyanoindole Derivatives tubulin Tubulin Polymerization compound->tubulin Inhibits kinases Protein Kinases (e.g., EGFR, VEGFR) compound->kinases Inhibits parp PARP compound->parp Inhibits cell_cycle Cell Cycle Arrest tubulin->cell_cycle angiogenesis ↓ Angiogenesis kinases->angiogenesis dna_repair ↓ DNA Repair parp->dna_repair apoptosis Apoptosis cell_cycle->apoptosis dna_repair->apoptosis

Caption: Key signaling pathways targeted by 6-cyanoindole derivatives.

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, indole derivatives are also being explored for their antimicrobial activities.[2] For instance, certain spiro[indole-3,4′-pyridine] derivatives have shown moderate antibacterial effects against Pseudomonas aeruginosa.[7] The indole scaffold is a key structural motif in a wide array of bioactive compounds, and its derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of monoamine oxidase (MAO) and HIV-1 integrase.[3][8]

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated potent in vitro anticancer activity, coupled with their ability to modulate key cellular pathways, underscores their importance as lead compounds for the development of novel therapeutics. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework of the methodologies and current understanding of these compelling molecules.

References

Methodological & Application

Synthesis of Serotonin Receptor Modulators Utilizing Methyl 6-Cyano-1H-indole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of complex bioactive molecules. Its intrinsic functionalities—a reactive indole N-H, an electrophilic ester at the C2 position, and a synthetically malleable cyano group at the C6 position—make it an ideal starting material for the development of diverse chemical libraries targeting various pharmacological endpoints. This document provides detailed protocols for a modular, four-step synthetic sequence to generate a library of potential serotonin (5-HT) receptor modulators from this key intermediate. The strategic functionalization at the N1, C2, and C6 positions allows for a systematic exploration of the structure-activity relationships (SAR) essential for modern drug discovery.

Serotonin receptors, a family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are crucial regulators of a vast array of physiological and pathophysiological processes in the central and peripheral nervous systems. Their modulation is a key strategy in the treatment of numerous disorders, including depression, anxiety, schizophrenia, and migraines. The indole scaffold is a well-established pharmacophore for high-affinity ligands of various serotonin receptor subtypes. The synthetic pathway detailed herein enables the generation of novel indole-2-carboxamides and indole-6-methylamines, classes of compounds with known affinity for serotonergic targets.

Synthetic Workflow Overview

The following diagram outlines the proposed four-step synthetic pathway for the generation of a diverse library of serotonin receptor modulators from this compound. This modular approach allows for the introduction of diversity elements at three key positions of the indole scaffold.

Synthetic_Workflow cluster_diversity Introduction of Diversity start This compound step1 Step 1: N-Alkylation start->step1 intermediate1 N-Alkyl-methyl 6-cyano-1H-indole-2-carboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 N-Alkyl-6-cyano-1H-indole-2-carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 intermediate3 N-Alkyl-6-cyano-1H-indole-2-carboxamide Library step3->intermediate3 step4 Step 4: Cyano Group Reduction intermediate3->step4 final_product N-Alkyl-6-(aminomethyl)-1H-indole-2-carboxamide Library step4->final_product R1 R1-X R1->step1 Amine R2R3NH Amine->step3

Caption: General synthetic workflow for the preparation of serotonin receptor modulators.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the indole nitrogen, introducing the first point of diversity (R¹).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.

Protocol 2: Hydrolysis of N-Alkyl-methyl 6-cyano-1H-indole-2-carboxylate

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • N-Alkyl-methyl 6-cyano-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH (or NaOH) (3.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1M HCl, which should result in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the N-alkyl-6-cyano-1H-indole-2-carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the product.

Protocol 3: Amide Coupling of N-Alkyl-6-cyano-1H-indole-2-carboxylic Acid

This protocol describes the formation of the amide bond at the C2 position, introducing the second point of diversity (R² and R³).

Materials:

  • N-Alkyl-6-cyano-1H-indole-2-carboxylic acid

  • Amine (e.g., piperazine, morpholine, benzylamine) (1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-6-cyano-1H-indole-2-carboxamide.

Protocol 4: Reduction of the Cyano Group to an Aminomethyl Group

This protocol details the transformation of the C6-cyano group into a primary amine, providing a third point of diversity.

Materials:

  • N-Alkyl-6-cyano-1H-indole-2-carboxamide

  • Lithium aluminum hydride (LiAlH₄) (4.0 eq) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Dichloromethane (DCM)

Procedure (using LiAlH₄):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the N-alkyl-6-cyano-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/Et₃N 90:9:1) to afford the N-alkyl-6-(aminomethyl)-1H-indole-2-carboxamide.

Data Presentation

Table 1: Representative Yields for Synthetic Steps

StepReactionStarting Material ScaffoldReagentsRepresentative Yield (%)
1N-AlkylationMethyl indole-2-carboxylateAlkyl halide, K₂CO₃, DMF75-95%
2Ester HydrolysisN-Alkyl methyl indole-2-carboxylateLiOH, THF/MeOH/H₂O85-98%
3Amide CouplingN-Alkyl indole-2-carboxylic acidAmine, HATU, DIPEA, DMF60-90%
4Cyano Reduction6-Cyanoindole derivativeLiAlH₄, THF50-75%

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Table 2: Representative Serotonin Receptor Binding Affinities (Ki, nM) of Structurally Related Indole Derivatives

Compound Scaffold5-HT₁A5-HT₂A5-HT₂C5-HT₆5-HT₇
5-Cyano-indole-3-yl-piperazineHAryl1512045520
N-Alkyl-indole-2-carboxamideBenzylPiperazine5025015080100
6-Chloro-indole derivativeH-803015>1000>1000
6-Carboxamido-tetrahydrocarbazole--20050010025300

Note: This data is compiled from literature for structurally analogous compounds and serves as a predictive guide for the potential affinities of the synthesized library. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the native ligand.

Mandatory Visualizations

Serotonin Receptor Signaling Pathway (Gq/11-coupled)

Gq_Signaling cluster_membrane Cell Membrane receptor 5-HT₂ Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Caption: A simplified diagram of the Gq/11-coupled serotonin receptor signaling cascade.

Logical Relationship for Library Synthesis

Library_Synthesis_Logic cluster_N1 N1-Position Diversity cluster_C2 C2-Position Diversity cluster_C6 C6-Position Diversity start This compound N1_R1 R¹ = Alkyl start->N1_R1 Step 1 N1_R2 R¹ = Benzyl start->N1_R2 Step 1 N1_R3 R¹ = Substituted Benzyl start->N1_R3 Step 1 N1_etc ...etc. start->N1_etc Step 1 C2_Amine1 Amine = Piperazine N1_R1->C2_Amine1 Steps 2 & 3 C2_Amine2 Amine = Morpholine N1_R1->C2_Amine2 Steps 2 & 3 C2_Amine3 Amine = Substituted Aniline N1_R1->C2_Amine3 Steps 2 & 3 C2_etc ...etc. N1_R1->C2_etc Steps 2 & 3 N1_R2->C2_Amine1 Steps 2 & 3 N1_R2->C2_Amine2 Steps 2 & 3 N1_R2->C2_Amine3 Steps 2 & 3 N1_R2->C2_etc Steps 2 & 3 N1_R3->C2_Amine1 Steps 2 & 3 N1_R3->C2_Amine2 Steps 2 & 3 N1_R3->C2_Amine3 Steps 2 & 3 N1_R3->C2_etc Steps 2 & 3 N1_etc->C2_Amine1 Steps 2 & 3 N1_etc->C2_Amine2 Steps 2 & 3 N1_etc->C2_Amine3 Steps 2 & 3 N1_etc->C2_etc Steps 2 & 3 C6_Cyano R⁴ = CN C2_Amine1->C6_Cyano Step 4 (Optional) C6_Aminomethyl R⁴ = CH₂NH₂ C2_Amine1->C6_Aminomethyl Step 4 (Optional) C2_Amine2->C6_Cyano Step 4 (Optional) C2_Amine2->C6_Aminomethyl Step 4 (Optional) C2_Amine3->C6_Cyano Step 4 (Optional) C2_Amine3->C6_Aminomethyl Step 4 (Optional) C2_etc->C6_Cyano Step 4 (Optional) C2_etc->C6_Aminomethyl Step 4 (Optional) final_library Diverse Library of Potential Serotonin Receptor Modulators C6_Cyano->final_library C6_Aminomethyl->final_library

Caption: Logical diagram illustrating the modular approach to library synthesis.

Application Notes and Protocols: Methyl 6-Cyano-1H-indole-2-carboxylate as a Versatile Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its rigid indole scaffold, coupled with the reactive cyano and carboxylate functionalities, provides a versatile platform for the synthesis of diverse molecular architectures that can effectively target the ATP-binding sites of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on those targeting key angiogenic receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR.

Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors derived from indole-2-carboxylate scaffolds against key angiogenic kinases.

Table 1: Inhibitory Activity of Indolinone-Based Kinase Inhibitors against Angiogenic Receptor Tyrosine Kinases.

Compound ReferenceTarget KinaseIC50 (nM)
BIBF 1120 (Nintedanib) VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65
Compound A8 [1]VEGFR2(In nanomolar range)
VEGFR3(In nanomolar range)
PDGFRα(In nanomolar range)
PDGFRβ(In nanomolar range)

Table 2: Inhibitory Activity of Other Indole-Based Kinase Inhibitors.

Compound ClassTarget KinaseRepresentative IC50 Values (nM)
Indolyl-HydrazonesBreast Cancer Cell Line (MCF-7)2.73 µM - 7.03 µM
Indole-2-carboxamidesEGFR71
BRAF V600E(Active)
Indole-basedVEGFR-225 - 1100

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> Ras; PLCg -> PKC; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; PKC -> Raf; Akt -> Survival; ERK -> Proliferation; ERK -> Migration; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot VEGFR2 Signaling Pathway.

// Nodes PDGF [label="PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PDGF -> PDGFR [label="Binds"]; PDGFR -> PI3K; PDGFR -> Ras; PDGFR -> STAT; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; Akt -> Proliferation; ERK -> Proliferation; ERK -> Migration; STAT -> Proliferation; Inhibitor -> PDGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot PDGFR Signaling Pathway.

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation [label="Cell Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Indole-based\nKinase Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> FRS2; FRS2 -> Grb2 -> Sos -> Ras; FGFR -> PI3K; FGFR -> PLCg; Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; ERK -> Differentiation; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot FGFR Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of an Indolinone-Based Kinase Inhibitor Core

This protocol outlines a general synthetic route to a key 2-oxoindoline intermediate, a common core structure in many kinase inhibitors, starting from this compound.

Step 1: Hydrolysis of this compound

  • To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 6-cyano-1H-indole-2-carboxylic acid.

Step 2: Conversion of Indole to 2-Oxoindole (Oxindole)

  • Dissolve the 6-cyano-1H-indole-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add a suitable oxidizing agent. A common method involves the use of N-bromosuccinimide (NBS) in an aqueous solvent system.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 6-cyano-2-oxoindoline-2-carboxylic acid.

Step 3: Esterification to Methyl 6-cyano-2-oxoindoline-2-carboxylate

  • Suspend the 6-cyano-2-oxoindoline-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the methyl 6-cyano-2-oxoindoline-2-carboxylate intermediate.

Synthesis_Workflow A This compound B Hydrolysis (e.g., NaOH, H2O/MeOH) A->B C 6-cyano-1H-indole-2-carboxylic acid B->C D Oxidation (e.g., NBS, aq. solvent) C->D E 6-cyano-2-oxoindoline-2-carboxylic acid D->E F Esterification (e.g., MeOH, H2SO4) E->F G Methyl 6-cyano-2-oxoindoline-2-carboxylate (Key Intermediate) F->G

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the inhibitory activity of a test compound against VEGFR-2 kinase.

Materials and Reagents:

  • Recombinant Human VEGFR-2 kinase

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase buffer solution.

    • Prepare a 2X solution of the peptide substrate in kinase buffer.

    • Prepare a 2X solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 96-well plate.

    • Add 10 µL of the 2X peptide substrate solution to each well.

    • To initiate the kinase reaction, add 5 µL of a 4X VEGFR-2 enzyme solution in kinase buffer to each well.

    • Start the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 30 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • After incubation, add 30 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Reagents to 96-well Plate (Inhibitor, Substrate, Kinase) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel compounds based on this privileged scaffold. The adaptability of the indole core allows for fine-tuning of inhibitor potency and selectivity, offering significant opportunities for the development of next-generation targeted therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-cyano-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the "methyl 6-cyano-1H-indole-2-carboxylate" scaffold using various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The cyano and ester functionalities offer multiple points for further chemical transformations, enabling the synthesis of diverse and complex molecular architectures.[1]

The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of halo-substituted methyl 6-cyano-1H-indole-2-carboxylates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the indole core.[2] This reaction is instrumental in the synthesis of biaryl and substituted indole structures. The reaction is generally tolerant of the cyano and ester groups present in the core molecule.[2]

A typical Suzuki-Miyaura reaction involves the coupling of a halo-substituted this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and minimizing side reactions.[2]

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Halo-Indole Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 3-bromo-6-cyano-1H-indole-2-carboxylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-2485-95 (estimated)
2Methyl 5-bromo-6-cyano-1H-indole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801280-90 (estimated)
3Methyl 3-iodo-1H-indole-2-carbonitrile derivative(4-Fluorophenyl)boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF1002482
Experimental Protocol: Synthesis of Methyl 6-cyano-3-phenyl-1H-indole-2-carboxylate

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromo-substituted this compound.

Materials:

  • Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[2]

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).[2]

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[2]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[2]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[2]

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford methyl 6-cyano-3-phenyl-1H-indole-2-carboxylate.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halo-indole - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool and Dilute monitor->cool Reaction Complete filter Filter through Celite® cool->filter extract Aqueous Wash & Extraction filter->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] This reaction allows for the introduction of vinyl substituents at various positions of the indole ring, which can serve as versatile handles for further synthetic transformations.

Table 2: Representative Conditions and Yields for Heck Reaction of Halo-Indole Derivatives

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Benzyl-3-iodo-1H-indole-2-carbonitrileMethyl acrylatePd(OAc)₂ (4)KOAcDMF802492
21-Benzyl-3-iodo-1H-indole-2-carbonitrileStyrenePd(OAc)₂ (4)KOAcDMF802488
3Methyl 5-bromo-6-cyano-1H-indole-2-carboxylaten-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF1001280-90 (estimated)

Note: Data for entries 1 and 2 are from a study on a closely related indole-2-carbonitrile system.[4] Data for entry 3 is an estimation based on general Heck reaction conditions.

Experimental Protocol: Synthesis of Methyl 3-(2-methoxycarbonyl-vinyl)-6-cyano-1H-indole-2-carboxylate

This protocol describes a representative Heck reaction using methyl acrylate as the coupling partner.

Materials:

  • Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Sealed reaction vial or Schlenk tube

Procedure:

  • To a sealed reaction vial, add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and anhydrous DMF (3 mL).

  • Add triethylamine (0.75 mmol, 1.5 equiv) or potassium acetate (1.0 mmol, 2.0 equiv) as the base.

  • Add methyl acrylate (0.75 mmol, 1.5 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is widely used to introduce alkynyl moieties into organic molecules, which are valuable precursors for various transformations.[6]

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Halo-Indole Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMF60690
21-Benzyl-3-iodo-1H-indole-2-carbonitrile1-HexynePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMF60675
3Methyl 5-iodo-6-cyano-1H-indole-2-carboxylateTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF25485-95 (estimated)

Note: Data for entries 1 and 2 are from a study on a closely related indole-2-carbonitrile system.[4] Data for entry 3 is an estimation based on general Sonogashira reaction conditions.

Experimental Protocol: Synthesis of Methyl 6-cyano-3-(phenylethynyl)-1H-indole-2-carboxylate

This protocol provides a general procedure for the Sonogashira coupling of a halo-indole with an alkyne.

Materials:

  • Methyl 3-iodo-6-cyano-1H-indole-2-carboxylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add methyl 3-iodo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise with stirring.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction allows for the introduction of a wide range of primary and secondary amines to the indole scaffold, providing access to a diverse array of N-arylated indole derivatives.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Halo-Indole Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 3-bromo-6-cyano-1H-indole-2-carboxylateMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102480-90 (estimated)
2Methyl 5-bromo-6-cyano-1H-indole-2-carboxylateAnilinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001875-85 (estimated)
33-Bromo-1H-indoleBenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001288

Note: Data for entries 1 and 2 are estimations based on general Buchwald-Hartwig amination conditions. Data for entry 3 is from a study on a related indole system.

Experimental Protocol: Synthesis of Methyl 6-cyano-3-(morpholino)-1H-indole-2-carboxylate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-indole.

Materials:

  • Methyl 3-bromo-6-cyano-1H-indole-2-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

  • Sealed reaction tube

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a sealed reaction tube.

  • Add toluene (2 mL) and stir for 10 minutes.

  • Add methyl 3-bromo-6-cyano-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Cross_Coupling_Mechanism cluster_reactants Reactants Pd0 Pd(0)L_n PdII_complex R-Pd(II)-X(L_n) Pd0->PdII_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)-R'(L_n) PdII_complex->Transmetalation_complex Transmetalation (R'-M) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product RX R-X (Halo-indole) RM R'-M (Coupling Partner)

Caption: General Catalytic Cycle for Cross-Coupling.

References

Application Notes and Protocols for N-Alkylation of Methyl 6-Cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the indole nitrogen atom is a critical step in the synthesis of these complex molecules, often modulating their biological activity and physical properties. Methyl 6-cyano-1H-indole-2-carboxylate is a valuable and versatile building block, featuring electron-withdrawing groups that influence the reactivity of the indole core.[1] The presence of the cyano and ester functionalities increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[2][3] This document provides detailed protocols and best practices for the N-alkylation of this specific indole derivative, aimed at researchers, scientists, and professionals in drug development.

General Considerations and Best Practices

Successful N-alkylation of indoles requires careful attention to several experimental parameters to maximize yield and regioselectivity, minimizing common side reactions such as C3-alkylation.

  • Reagent Purity: The use of pure starting materials, particularly anhydrous solvents and fresh reagents, is critical. Protic impurities like water can quench the strong bases used (e.g., NaH) and the reactive indolate anion, leading to lower yields.[2]

  • Choice of Base and Solvent: For classical alkylations, strong bases like sodium hydride (NaH) are commonly used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5] The choice of solvent can significantly impact regioselectivity, with DMF often favoring the desired N-alkylation.[2]

  • Reaction Monitoring: Progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion of the starting material.[2]

  • Temperature Control: Many N-alkylation reactions are sensitive to temperature. Initial deprotonation is often performed at 0 °C to control the reaction rate, while the subsequent alkylation step may require room temperature or heating to proceed to completion.[2]

Protocol 1: Classical N-Alkylation with Sodium Hydride and Alkyl Halides

This is the most common and straightforward method for N-alkylation of indoles with acidic N-H protons. The strong base ensures complete deprotonation to form the nucleophilic indolate anion, which then reacts with an electrophilic alkylating agent.

Experimental Protocol

  • Materials and Reagents:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

    • Add anhydrous DMF (or THF) to dissolve the indole substrate.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This ensures complete formation of the indolate anion.[2]

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.

    • The reaction can be stirred at room temperature or heated as required. Monitor the progress by TLC or LC-MS.[2]

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

G Protocol 1: Classical N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole in Anhydrous DMF/THF B Cool to 0 °C A->B C Add NaH (1.1-1.5 eq.) Stir 30-60 min B->C Deprotonation D Cool to 0 °C C->D E Add Alkyl Halide (1.0-1.2 eq.) D->E F Stir at RT or Heat (Monitor by TLC/LC-MS) E->F G Quench with sat. NH4Cl (aq) F->G Reaction Complete H Extract with EtOAc G->H I Wash with H2O & Brine H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: Workflow for classical N-alkylation of indoles.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for forming C-N bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[6][7] It involves the reaction of an alcohol (as the alkyl source) with the indole in the presence of a phosphine and an azodicarboxylate.

Experimental Protocol

  • Materials and Reagents:

    • This compound

    • An appropriate primary or secondary alcohol (1.5–2.0 eq.)

    • Triphenylphosphine (PPh₃) (1.5–2.0 eq.)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5–2.0 eq.)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred mixture. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting indole.

    • Remove the solvent under reduced pressure.

    • The crude residue can often be purified directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

    • Alternatively, for workup, dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Workflow Diagram

G Protocol 2: Mitsunobu Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole, Alcohol (1.5 eq.), and PPh3 (1.5 eq.) in Anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD (1.5 eq.) dropwise B->C Initiation D Warm to RT Stir 12-24h (Monitor) C->D E Concentrate in vacuo D->E Reaction Complete F Purify directly (Column Chromatography) E->F G Optional: Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) E->G H Dry, Filter, Concentrate G->H H->F

Caption: Workflow for N-alkylation of indoles via the Mitsunobu reaction.

Data Summary and Comparison

The choice of method depends on the available alkylating agent, the scale of the reaction, and the presence of other functional groups.

FeatureProtocol 1: Classical (NaH/Alkyl Halide)Protocol 2: Mitsunobu Reaction
Alkylating Agent Alkyl halides (I, Br, Cl), TosylatesPrimary or secondary alcohols
Base/Reagents Strong Base (e.g., NaH, KHMDS)PPh₃, DEAD or DIAD
Solvent Anhydrous polar aprotic (DMF, THF)Anhydrous THF, Dioxane, DCM
Temperature 0 °C to reflux0 °C to Room Temperature
Key Advantages High yields, widely applicable, uses common reagents.Very mild, neutral conditions; good for sensitive substrates.
Key Disadvantages Requires strong base, strictly anhydrous conditions, potential for C-alkylation.[2]Generates stoichiometric phosphine oxide byproduct which can complicate purification; requires excess reagents.[8]
Typical Stoichiometry Base (1.1-1.5 eq.), Alkylating Agent (1.0-1.2 eq.)Alcohol (1.5-2.0 eq.), PPh₃ (1.5-2.0 eq.), DEAD/DIAD (1.5-2.0 eq.)

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation; wet reagents/solvents; unreactive alkylating agent; low reaction temperature.Ensure complete deprotonation before adding alkylating agent. Use freshly dried solvents. Increase reaction temperature or time. Consider a more reactive alkylating agent (e.g., iodide instead of chloride).[2]
Mixture of N- and C-alkylated Products The indolate anion is an ambident nucleophile. Reaction conditions may favor kinetic C3-alkylation.Favor N-alkylation by using more polar solvents like DMF.[2] The C2-ester on the substrate already disfavors C3-alkylation sterically and electronically.
Degradation of Starting Material Indole ring may be unstable under strongly basic conditions or at high temperatures.Use milder conditions. Consider the Mitsunobu reaction as an alternative.[2]
Difficult Purification (Mitsunobu) Triphenylphosphine oxide byproduct co-elutes with the product.Optimize chromatography conditions. Alternatively, new protocols with modified phosphines or azodicarboxylates have been developed for easier separation.[7]

Decision Tree for Method Selection

G start Start: N-Alkylation of This compound q1 Is the alkylating agent an alcohol? start->q1 q2 Is the substrate sensitive to strong base? q1->q2 No (Alkyl Halide) p1 Use Protocol 2: Mitsunobu Reaction q1->p1 Yes q2->p1 Yes p2 Use Protocol 1: Classical NaH/Alkyl Halide q2->p2 No

Caption: Decision tree for selecting an N-alkylation method.

References

Application Notes and Protocols: Fischer Indole Synthesis for the Preparation of Methyl 6-cyano-1H-indole-2-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a robust and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of indole-containing compounds.[1] This reaction facilitates the construction of the indole nucleus through the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[2][3] These indole scaffolds are pivotal in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] This document provides detailed application notes and protocols for the Fischer indole synthesis, specifically tailored for the preparation of precursors to methyl 6-cyano-1H-indole-2-carboxylate , a key intermediate in the development of various pharmaceuticals.

The 6-cyanoindole moiety is a significant pharmacophore, and its derivatives are crucial in the synthesis of compounds targeting the central nervous system.[5] The primary precursor for obtaining the 6-cyano substitution pattern is 4-cyanophenylhydrazine hydrochloride .[5] This is reacted with a suitable carbonyl compound, in this case, a pyruvate derivative, to yield the desired indole-2-carboxylate structure.

Reaction Principle

The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine and a carbonyl compound. The generally accepted mechanism involves the following key steps:

  • Hydrazone Formation: Reaction of the arylhydrazine (4-cyanophenylhydrazine) with a ketone or aldehyde (methyl pyruvate) to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: An acid-catalyzed[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.

Key Reagents and Their Roles

ReagentRole
4-Cyanophenylhydrazine hydrochloride Provides the benzene ring and the indole nitrogen, and determines the position of the cyano group at the 6-position of the final indole.
Methyl pyruvate Acts as the ketone component, providing the atoms to form the pyrrole ring of the indole and the methyl carboxylate group at the 2-position.
Acid Catalyst (e.g., H₂SO₄, HCl, PPA) Facilitates the key steps of the reaction, particularly the[6][6]-sigmatropic rearrangement and the final dehydration step.[2]
Solvent (e.g., Ethanol, Acetic Acid) Provides the medium for the reaction. The choice of solvent can influence reaction rates and yields.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol (or other suitable solvent like acetic acid)

  • Concentrated Sulfuric Acid (or another acid catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Addition of Carbonyl Compound: To the stirred solution, add methyl pyruvate (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
4-Cyanophenylhydrazine HCl169.611.0>98%-
Methyl Pyruvate102.091.1>98%-
This compound200.19->95%70-85% (Typical)

Note: The yield is representative and can vary based on the specific reaction conditions and scale.

Visualizing the Process

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 4-Cyanophenylhydrazine C Hydrazone Formation A->C H+ B Methyl Pyruvate B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E H+ F Cyclization & Aromatization E->F Rearomatization G This compound F->G -NH3

Caption: Mechanism of the Fischer indole synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow A Dissolve 4-Cyanophenylhydrazine HCl in Ethanol B Add Methyl Pyruvate A->B C Add Catalytic Acid (H₂SO₄) B->C D Reflux for 2-4 hours (Monitor by TLC) C->D E Cool to Room Temperature D->E F Neutralize with NaHCO₃ Solution E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Purify by Column Chromatography J->K L Obtain Pure Product K->L

Caption: Workflow for the synthesis of the target indole.

Conclusion

The Fischer indole synthesis provides an effective and direct route for the preparation of this compound precursors. The use of 4-cyanophenylhydrazine hydrochloride is crucial for introducing the cyano group at the desired 6-position. The protocol outlined in this document serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for further molecular exploration and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of Functionalized Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This two-step process, starting from readily available ortho-nitrotoluenes, offers significant advantages over other classical indole syntheses, such as the Fischer indole synthesis.[1][3] Key benefits include the use of milder reaction conditions, high functional group tolerance, and typically high yields, making it a valuable tool in both academic research and industrial drug development.[1][3]

These application notes provide a detailed overview of the Leimgruber-Batcho synthesis with a focus on its application in the preparation of functionalized indole-2-carboxylates. Included are detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Leimgruber-Batcho synthesis proceeds in two main stages:

  • Enamine Formation: The synthesis begins with the condensation of an ortho-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1] The acidic benzylic protons of the o-nitrotoluene react to form a highly conjugated enamine intermediate.[2] This intermediate is often a deeply colored (red) compound.[1]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to afford the final indole product.[1] A variety of reducing agents can be employed for this step, offering flexibility to accommodate different functional groups within the starting material.[1]

Leimgruber_Batcho_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Enamine trans-β-Dialkylamino-2-nitrostyrene (Enamine Intermediate) o-Nitrotoluene->Enamine Condensation DMF_DMA DMF-DMA / Pyrrolidine DMF_DMA->Enamine Amino_Intermediate Amino Intermediate Enamine->Amino_Intermediate Reduction of Nitro Group Reduction Reducing Agent (e.g., H₂, Pd/C) Reduction->Amino_Intermediate Indole Functionalized Indole Amino_Intermediate->Indole Cyclization & Elimination Experimental_Workflow cluster_prep Starting Material Preparation cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization cluster_purification Purification Start o-Nitrotoluene Derivative Reactants Add DMF-DMA & (optional) Pyrrolidine in DMF Start->Reactants Heat Heat to Reflux Reactants->Heat Monitor1 Monitor by TLC Heat->Monitor1 Workup1 Solvent Removal Monitor1->Workup1 Reaction Complete Intermediate Crude Enamine Workup1->Intermediate Dissolve Dissolve in Solvent (e.g., THF/MeOH) Intermediate->Dissolve Add_Reagents Add Reducing Agent & Catalyst (e.g., Raney Ni, Hydrazine Hydrate) Dissolve->Add_Reagents Heat2 Heat (e.g., 50-60 °C) Add_Reagents->Heat2 Monitor2 Monitor by TLC Heat2->Monitor2 Workup2 Filter Catalyst, Concentrate Monitor2->Workup2 Reaction Complete Purify Column Chromatography Workup2->Purify Product Functionalized Indole Purify->Product

References

Application Notes and Protocols: Synthesis and Utility of Cyanoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano (-CN) group significantly enhances the molecular diversity and therapeutic potential of the indole framework.[2] Cyanoindoles are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, kinase inhibitors, and antiviral compounds.[3][4] The electron-withdrawing nature of the nitrile group provides a versatile handle for various chemical transformations, making cyanoindoles highly valuable building blocks in drug discovery and development.[5]

It is a common misconception that the Reissert indole synthesis is a viable route to cyanoindole derivatives. The classical Reissert indole synthesis is a robust method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[6] This methodology does not directly yield cyanoindoles. However, a variety of modern and efficient synthetic strategies have been developed for the regioselective synthesis of cyanoindoles, which will be the focus of these application notes.

This document provides detailed application notes, experimental protocols, and biological context for the synthesis of cyanoindole derivatives, with a focus on palladium-catalyzed C-H cyanation, copper-mediated cyanation, and electrophilic cyanation.

Synthetic Methodologies for Cyanoindole Derivatives

Several powerful methods exist for the synthesis of cyanoindoles, with the choice of method depending on the desired substitution pattern, available starting materials, and functional group tolerance.[7]

Palladium-Catalyzed Direct C-H Cyanation

Direct C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of 3-cyanoindoles.[7] Palladium catalysis, in particular, has been instrumental in the development of robust protocols for the direct cyanation of the indole C3-position.[2][8]

Application Note: This method is advantageous as it often does not require pre-functionalization of the indole starting material and can be applied to a broad range of substrates, including N-H free indoles.[2][8] The choice of oxidant and cyanide source is critical for achieving high yields. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred for their safety and stability.[9]

Quantitative Data Summary: Palladium-Catalyzed C-H Cyanation of Indoles

EntryIndole SubstrateCyanide SourceCatalyst/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
11,2-dimethyl-1H-indoleK₄[Fe(CN)₆]Pd(OAc)₂ / Cu(OAc)₂DMSO13012-24Moderate to Good[9]
2N-H IndolesCH₃CNPd(OAc)₂ / Cu₂OCH₃CN120-14012-24Moderate to Good[8]
3Various IndolesNCTS¹BF₃·OEt₂---Good[10]
4Various IndolesN-CyanosuccinimideGaCl₃---Good[11][12][13]

¹N-cyano-N-phenyl-p-toluenesulfonamide

Experimental Protocol: Pd-Catalyzed Direct C-H Cyanation with K₄[Fe(CN)₆] [9]

  • To a sealable reaction tube, add the indole substrate (0.45 mmol, 1.0 equiv.), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 3.0 equiv.).

  • Add dry dimethyl sulfoxide (DMSO, 5 mL) to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole derivative.

Workflow for Palladium-Catalyzed C-H Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Indole Substrate, Pd(OAc)₂, Oxidant, and Cyanide Source B Add Anhydrous Solvent (e.g., DMSO) A->B C Heat Reaction Mixture (e.g., 130 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Water D->E Upon Completion F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify via Column Chromatography F->G H Pure Cyanoindole Derivative G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB) mTOR->Transcription Cyanoindole Cyanoindole-based Kinase Inhibitor Cyanoindole->PI3K Inhibition Cyanoindole->Akt Inhibition Cyanoindole->mTOR Inhibition GeneExpression Gene Expression Transcription->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival Angiogenesis Angiogenesis GeneExpression->Angiogenesis

References

The Strategic Role of Methyl 6-cyano-1H-indole-2-carboxylate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-cyano-1H-indole-2-carboxylate is a highly versatile heterocyclic building block increasingly recognized for its pivotal role in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a reactive cyano group and a modifiable indole core, offers a powerful platform for the development of next-generation insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of agrochemical compounds, with a focus on delivering practical, actionable information for researchers in the field.

The indole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its broad spectrum of biological activities. The presence of a cyano group at the 6-position of the indole ring in this compound provides a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the fine-tuning of a molecule's physicochemical and biological properties. This strategic positioning of the cyano group can significantly influence the resulting compound's efficacy and mode of action.

Application in Insecticide Synthesis

The general synthetic strategy involves the functionalization of the indole core, followed by coupling with other key pharmacophores. The cyano group can be transformed into an amine, carboxylic acid, or other functional groups to facilitate these coupling reactions.

Hypothetical Synthetic Pathway to an Insecticidal Core Structure

This section outlines a representative, albeit hypothetical, synthetic pathway to a key insecticidal core structure, illustrating the potential utility of this compound. This pathway is based on established chemical transformations of indole derivatives.

Protocol 1: Hydrolysis of this compound to 6-cyano-1H-indole-2-carboxylic acid

This initial step is crucial for subsequent amide bond formation, a common linkage in many bioactive molecules.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-cyano-1H-indole-2-carboxylic acid.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product6-cyano-1H-indole-2-carboxylic acid
Typical Yield90-95%
Purity (by HPLC)>98%

Protocol 2: Amide Coupling to form a Hypothetical Insecticidal Precursor

This protocol describes the coupling of the synthesized carboxylic acid with a substituted aniline, a common step in the synthesis of many modern insecticides.

Materials:

  • 6-cyano-1H-indole-2-carboxylic acid

  • Substituted aniline (e.g., 2-amino-5-chloro-3-methylbenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 6-cyano-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Materials6-cyano-1H-indole-2-carboxylic acid, Substituted aniline
ProductHypothetical Insecticidal Precursor
Typical Yield70-80%
Purity (by HPLC)>97%

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic logic, the following diagrams have been generated using the DOT language.

Synthesis_Pathway A This compound B Hydrolysis (LiOH, THF/H2O) A->B C 6-cyano-1H-indole-2-carboxylic acid B->C D Amide Coupling (EDC, HOBt, DIPEA) C->D E Hypothetical Insecticidal Precursor D->E Agrochemical_Discovery_Workflow Start This compound Synth Chemical Synthesis & Derivatization Start->Synth Screen High-Throughput Biological Screening (Herbicidal, Fungicidal, Insecticidal) Synth->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Candidate Selection Lead->Candidate

Application Note: Methyl 6-cyano-1H-indole-2-carboxylate as a Multifunctional Material for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole derivatives have emerged as a promising class of materials in organic electronics due to their inherent charge-transport properties and synthetic versatility. The electron-rich indole core can be readily functionalized to tune its electronic and photophysical properties for specific applications in Organic Light-Emitting Diodes (OLEDs), including as host materials, charge transporters, and emitters.[1][2][3] This application note explores the hypothetical application of methyl 6-cyano-1H-indole-2-carboxylate as a multifunctional material in OLEDs. The presence of a strong electron-withdrawing cyano group and a carboxylate moiety on the indole scaffold suggests its potential as an electron-transporting or emissive material.[4][5]

While direct applications of this compound in OLEDs have not been reported in the literature, this document outlines its potential utility based on the known properties of related indole derivatives. The proposed applications, experimental protocols, and performance data are therefore exemplary and intended to guide researchers in exploring the potential of this and similar compounds in next-generation OLED devices.

Potential Applications and Rationale

The unique molecular structure of this compound, featuring both an electron-donating indole nitrogen and strong electron-withdrawing cyano and methyl carboxylate groups, suggests a bipolar character. This could enable its use in several key roles within an OLED device:

  • Electron-Transporting Layer (ETL): The electron-withdrawing cyano and carboxylate groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection from the cathode and transport to the emissive layer.

  • Host Material for Phosphorescent Emitters: A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emitter. Indole derivatives have been shown to possess high triplet energies.[6] The rigid structure of the indole core in this compound could contribute to a high triplet energy, making it a suitable host for blue or green phosphorescent dopants.

  • Blue Fluorescent Emitter: Functionalized indole derivatives can exhibit strong fluorescence. The cyano and carboxylate substituents can induce a blue shift in the emission spectrum, potentially leading to deep blue fluorescence with high quantum yield.

Hypothetical Performance Data

The following table summarizes the projected photophysical and electrochemical properties of this compound, based on data from analogous indole derivatives used in organic electronics.

PropertyProjected ValueMethod of Measurement
HOMO Energy Level-5.8 eVCyclic Voltammetry
LUMO Energy Level-2.7 eVCyclic Voltammetry
Energy Gap3.1 eVUV-Vis Absorption Spectroscopy
Photoluminescence (PL)450 nm (in toluene)Fluorescence Spectroscopy
Photoluminescence Quantum Yield (PLQY)> 70% (in toluene)Integrating Sphere Measurement
Triplet Energy (T1)2.9 eVPhosphorescence Spectroscopy

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound is outlined below, based on established indole synthesis methodologies.

Synthesis_Workflow A Starting Material: 4-aminobenzonitrile B Step 1: Diazotization (NaNO2, HCl, 0°C) A->B Reagents C Step 2: Japp-Klingemann Reaction (Methyl 2-methylacetoacetate, NaOH) B->C Intermediate D Intermediate: Hydrazone C->D Formation E Step 3: Fischer Indole Synthesis (Polyphosphoric acid, heat) D->E Cyclization F Product: This compound E->F Final Product OLED_Fabrication_Workflow cluster_0 Device Fabrication Steps A 1. Substrate Cleaning (ITO-coated glass) B 2. Hole Injection Layer (HIL) (e.g., PEDOT:PSS, spin-coating) A->B C 3. Hole Transport Layer (HTL) (e.g., TAPC, thermal evaporation) B->C D 4. Emissive Layer (EML) (e.g., CBP:Ir(ppy)3, thermal co-evaporation) C->D E 5. Electron Transport Layer (ETL) (this compound, thermal evaporation) D->E F 6. Electron Injection Layer (EIL) (e.g., LiF, thermal evaporation) E->F G 7. Cathode Deposition (e.g., Al, thermal evaporation) F->G H 8. Encapsulation G->H OLED_Device_Structure cluster_0 Device Architecture Cathode Al (100 nm) EIL LiF (1 nm) ETL This compound (30 nm) EML CBP:Ir(ppy)3 (20 nm) HTL TAPC (40 nm) HIL PEDOT:PSS (30 nm) Anode ITO Energy_Level_Diagram cluster_levels cluster_electrodes Energy (eV) Energy (eV) ITO ITO PEDOT:PSS PEDOT:PSS TAPC TAPC CBP CBP Ir(ppy)3 Ir(ppy)3 MCIC Methyl 6-cyano- 1H-indole-2-carboxylate LiF LiF Al Al LUMO_TAPC LUMO -2.4 HOMO_TAPC HOMO -5.5 HOMO_CBP HOMO -6.1 HOMO_TAPC->HOMO_CBP Hole Transport LUMO_CBP LUMO -2.9 LUMO_CBP->LUMO_TAPC Electron Transport HOMO_MCIC HOMO -5.8 HOMO_CBP->HOMO_MCIC Hole Transport LUMO_Ir LUMO -3.3 HOMO_Ir HOMO -5.3 LUMO_MCIC LUMO -2.7 LUMO_MCIC->LUMO_CBP Electron Transport ITO_level -4.7 PEDOT_level -5.2 Al_level -4.2

References

Application Notes and Protocols for the Derivatization of Methyl 6-cyano-1H-indole-2-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methyl 6-cyano-1H-indole-2-carboxylate is a versatile building block for the synthesis of diverse compound libraries due to its multiple points for chemical modification. The cyano group at the C-6 position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the pharmacological properties of the resulting molecules. This document provides detailed protocols for the derivatization of the cyano group of this compound into three key functional groups for library synthesis: tetrazoles, thioamides, and amidines.

Core Concepts in Cyano Group Derivatization

The carbon-nitrogen triple bond of the cyano group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its conversion into a wide array of other functional groups. For the purposes of library synthesis, transformations that are robust, high-yielding, and tolerant of other functional groups present in the starting material are highly desirable. The selected derivatizations—tetrazole formation, thionation to thioamides, and conversion to amidines—are well-established and provide access to bioisosteres of carboxylic acids and amides, which are of significant interest in drug design.

Derivatization Protocols

Synthesis of Methyl 6-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[2][3] This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.

Experimental Protocol:

A solution of this compound (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in N,N-dimethylformamide (DMF) is heated to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure. The residue is then taken up in water and acidified with 2N HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired methyl 6-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate.

Quantitative Data for Tetrazole Synthesis from Aromatic Nitriles:

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
NaN3, Et3N·HClDMF1201Not specified[4]
NaN3, ZnBr2H2O1001285-95[1]
NaN3, Silica Sulfuric AcidDMFReflux5-872-95[3]
NaN3, NH4Cl (Microwave)DMF1500.580-98[2]
Synthesis of Methyl 6-(thiocarbamoyl)-1H-indole-2-carboxylate

The conversion of nitriles to thioamides can be achieved through the addition of a sulfur nucleophile, most commonly hydrogen sulfide or its salts. Thioamides are versatile intermediates in organic synthesis and are also of interest for their biological activities.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a mixture of methanol and water (3:2) is added an anion-exchange resin (Dowex 1X8, SH- form). A slow stream of hydrogen sulfide gas is then bubbled through the gently stirred suspension at room temperature. The reaction is monitored by TLC. Upon completion, the resin is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield methyl 6-(thiocarbamoyl)-1H-indole-2-carboxylate.

Quantitative Data for Thioamide Synthesis from Aromatic Nitriles:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
H2S, Dowex 1X8 (SH-)MeOH/H2ORT0.5-625-96Not specified
NaSH, MgCl2DMFRTNot specified80-99[5]
Thioacetic acid, CaH2Solvent-free801-1.576-95[6]
P4S10PyridineRefluxNot specifiedHigh[7]
Synthesis of Methyl 6-amidin-1H-indole-2-carboxylate

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[8][9][10] It proceeds via the formation of an intermediate Pinner salt (an imino ester salt), which is then treated with ammonia or an amine to yield the corresponding amidine.

Experimental Protocol:

Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of this compound (1.0 eq.) in anhydrous ethanol. The reaction mixture is stirred at room temperature until the formation of the Pinner salt is complete (monitored by the disappearance of the nitrile starting material by IR spectroscopy). The excess solvent and HCl are removed under reduced pressure. The resulting crude Pinner salt is then dissolved in anhydrous ethanol and saturated with ammonia gas at 0 °C. The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by crystallization or column chromatography to afford methyl 6-amidin-1H-indole-2-carboxylate.

Quantitative Data for Amidine Synthesis from Aromatic Nitriles:

MethodReagentsSolventTemperature (°C)Yield (%)Reference
Pinner Reaction1. HCl, EtOH2. NH3Ethanol0 to RTHigh (e.g., 97%)[9]
Cysteine-catalyzedNH3, N-acetyl-(S)-cysteineMethanol65~70[11]
Copper-catalyzedAmine, CuCl, O2Not specifiedNot specifiedGood to excellent[12][13]
TrimethylaluminumAmine, AlMe3TolueneNot specifiedModerate[14]

Conclusion

The protocols and data presented herein provide a comprehensive guide for the derivatization of the cyano group of this compound. These transformations enable the synthesis of diverse libraries of indole-based compounds containing tetrazole, thioamide, and amidine functionalities, which are of significant interest for drug discovery and development. The provided workflows and comparative data tables will aid researchers in selecting the most appropriate synthetic routes for their specific library synthesis objectives.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of "methyl 6-cyano-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of methyl 6-cyano-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Fischer indole synthesis, a widely used method for this transformation.

Q1: Why is my yield of this compound consistently low when using the Fischer indole synthesis?

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to the presence of the electron-withdrawing cyano group on the phenylhydrazine starting material.

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1]

    • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] It is recommended to start with milder conditions and gradually increase the acid strength.

  • Suboptimal Reaction Temperature: High temperatures can promote the formation of intractable tars and polymeric byproducts, significantly reducing the isolated yield.[1] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and monitor the reaction progress closely using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.

  • Decomposition of Starting Materials or Intermediates: The starting materials, particularly the 4-cyanophenylhydrazine, or the hydrazone intermediate can be unstable under strongly acidic and high-temperature conditions.

    • Solution: Ensure the purity of the starting materials. The hydrazone can be pre-formed and isolated before the cyclization step to minimize the exposure of the hydrazine to harsh conditions. Alternatively, performing the reaction as a one-pot process under carefully controlled temperature can be effective.

  • Side Reactions: The electron-withdrawing nature of the cyano group can influence the electronic properties of the intermediates, potentially leading to undesired side reactions. Cleavage of the N-N bond in the hydrazone intermediate is a known competing pathway.

    • Solution: Careful selection of the acid catalyst and reaction temperature is crucial to favor the desired[2][2]-sigmatropic rearrangement over competing pathways.

Q2: What are the common side products observed in this synthesis, and how can I minimize their formation?

The primary side products are typically tars and polymeric materials. In some cases, products arising from the cleavage of the N-N bond of the hydrazone intermediate can also be observed.

Minimization Strategies:

  • Tar Formation: This is often a result of excessively high temperatures and/or highly concentrated strong acids.

    • Solution: Employ the lowest effective temperature for the reaction and consider using a milder acid catalyst. Running the reaction in a more dilute solution can also sometimes mitigate polymerization.

  • N-N Bond Cleavage Products: These can arise from the instability of the hydrazone intermediate under the reaction conditions.

    • Solution: As mentioned previously, pre-forming the hydrazone and using it directly in the cyclization step with careful temperature control can help minimize this side reaction.

Q3: My purification is challenging due to the presence of baseline material and polar impurities. What are the recommended purification techniques?

Purification of indole derivatives can indeed be challenging.

Recommended Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, and if a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Chromatography: Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and classical method is the Fischer indole synthesis.[3][4] This involves the reaction of 4-cyanophenylhydrazine (or its hydrochloride salt) with methyl pyruvate under acidic conditions.[3]

Q2: Are there any alternative, potentially higher-yielding methods for this synthesis?

Yes, an alternative approach is the Domino Aza-Michael-SNAr-Heteroaromatization reaction. This method involves the reaction of a substituted 2-arylacrylate with an amine. For the synthesis of this compound, this would involve the reaction of a methyl 2-(substituted-cyanophenyl)acrylate with ammonia or an ammonia equivalent. This method can proceed under milder conditions and may offer higher yields in some cases.

Q3: How does the electron-withdrawing cyano group affect the Fischer indole synthesis?

The cyano group is strongly electron-withdrawing, which can deactivate the aromatic ring of the phenylhydrazine. This can make the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging, often requiring more forcing conditions (higher temperatures or stronger acids), which in turn can lead to lower yields and the formation of side products.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in Fischer Indole Synthesis

Problem Potential Cause Recommended Solution
Low to No Product Formation Inappropriate acid catalyst (too weak)Use a stronger acid catalyst (e.g., PPA, Eaton's reagent).
Reaction temperature too lowGradually increase the reaction temperature while monitoring by TLC.
Significant Tar/Polymer Formation Reaction temperature too highLower the reaction temperature; consider microwave-assisted synthesis for better temperature control.
Acid catalyst too strong or concentratedUse a milder acid or a lower concentration of the strong acid.
Formation of Multiple Side Products N-N bond cleavage of hydrazonePre-form and isolate the hydrazone before cyclization; optimize temperature.
Difficult Purification Presence of polar impuritiesPerform a thorough aqueous work-up with a base wash; consider using a different stationary phase for chromatography (e.g., alumina).

Table 2: Comparison of Reaction Conditions for Fischer Indole Synthesis (Qualitative)

Acid Catalyst Temperature Expected Yield Potential Issues
Acetic AcidRefluxLow to ModerateMay not be strong enough for efficient cyclization.
Hydrochloric Acid (in Ethanol)RefluxModerateCan be effective, but optimization of concentration is needed.
Polyphosphoric Acid (PPA)80-120 °CModerate to HighViscous, can make work-up challenging. Effective for less reactive substrates.
Zinc Chloride (ZnCl₂)100-150 °CModerateA common Lewis acid catalyst, requires relatively high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Starting Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Methyl pyruvate

  • Acid catalyst (e.g., Polyphosphoric acid or a solution of HCl in ethanol)

  • Solvent (e.g., Ethanol)

Procedure:

  • Hydrazone Formation (Optional, can be done in situ):

    • Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq.) and methyl pyruvate (1.1 eq.) in ethanol.

    • Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Indolization:

    • To the mixture containing the hydrazone, add the acid catalyst. If using PPA, it is often used as both the catalyst and solvent. If using HCl in ethanol, it can be added directly to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using PPA, carefully quench the reaction by pouring it onto ice-water with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution) until the pH is neutral or slightly basic.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Alternative Synthesis via Domino Aza-Michael-SNAr-Heteroaromatization (Conceptual)

This is a conceptual protocol adapted for the target molecule and requires experimental validation.

Starting Materials:

  • Methyl 2-(4-cyano-2-fluorophenyl)acrylate (requires separate synthesis)

  • Ammonia source (e.g., ammonia in methanol or ammonium hydroxide)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve methyl 2-(4-cyano-2-fluorophenyl)acrylate (1.0 eq.) in anhydrous DMF.

    • Add a base such as anhydrous K₂CO₃ (2.0 eq.).

    • To this mixture, add a solution of ammonia in methanol (excess) at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Fischer_Indole_Synthesis Start Starting Materials: 4-Cyanophenylhydrazine Methyl Pyruvate Hydrazone Hydrazone Formation (in situ or isolated) Start->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization + Acid & Heat Acid Acid Catalyst (e.g., PPA, HCl) Product Methyl 6-cyano-1H- indole-2-carboxylate Cyclization->Product LowYield Low Yield Cyclization->LowYield SideProducts Side Products (Tar, etc.) Cyclization->SideProducts

Caption: Fischer Indole Synthesis Workflow and Common Issues.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Temperature (Start Low) CheckPurity->OptimizeTemp OptimizeAcid Optimize Acid Catalyst (Type & Concentration) OptimizeTemp->OptimizeAcid ConsiderIsolation Isolate Hydrazone Intermediate? OptimizeAcid->ConsiderIsolation YesIso Pre-form and Isolate Hydrazone ConsiderIsolation->YesIso Yes NoIso One-pot Procedure ConsiderIsolation->NoIso No Alternative Consider Alternative Route (e.g., Domino Reaction) YesIso->Alternative NoIso->Alternative

Caption: Troubleshooting Logic for Low Yields.

Domino_Reaction_Pathway cluster_start Starting Materials Acrylate Methyl 2-(4-cyano- 2-fluorophenyl)acrylate AzaMichael Aza-Michael Addition Acrylate->AzaMichael Ammonia Ammonia Source Ammonia->AzaMichael SNAr Intramolecular SNAr AzaMichael->SNAr Aromatization Hetero- aromatization SNAr->Aromatization Product Methyl 6-cyano-1H- indole-2-carboxylate Aromatization->Product

Caption: Alternative Domino Reaction Pathway.

References

Technical Support Center: Purification of Methyl 6-cyano-1H-indole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 6-cyano-1H-indole-2-carboxylate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most recommended stationary phase for the purification of indole derivatives, including this compound, is silica gel.[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative.[2] In specific cases where separation from closely related impurities is challenging, functionalized silica, such as amino-functionalized silica, may offer different selectivity.[3]

Q2: Which mobile phase system is best suited for this purification?

A2: A common and effective mobile phase system for the elution of indole derivatives from a silica gel column is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) before performing the column chromatography. Dichloromethane can also be used as a component of the mobile phase.[1]

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: The ideal solvent ratio should be determined by running preliminary TLC plates with your crude sample. Experiment with different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The goal is to achieve a retardation factor (Rf) value for the desired compound in the range of 0.2-0.4 for the best separation on a column.[1][2]

Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A4: this compound is expected to be UV active due to its aromatic indole core. Therefore, it can be visualized as a dark spot on a TLC plate with a fluorescent indicator (e.g., F254) under short-wave UV light (254 nm).[1] Additionally, you can use an iodine chamber, which will likely stain the compound a temporary yellow-brown color. For highly specific visualization of indoles, Ehrlich's reagent can be used, which typically produces a blue or purple spot.

Q5: What are the potential impurities I might encounter during the purification?

A5: Impurities will largely depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, by-products from side reactions, and residual catalysts if applicable to the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Target Compound from Impurities 1. Inappropriate mobile phase polarity.2. Column overloading.3. Improperly packed column (channeling or cracking).1. Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1][2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]2. Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[2]3. Ensure the column is packed uniformly without any air bubbles or cracks.[2]
Compound is Not Eluting from the Column (Low Recovery) 1. The mobile phase is not polar enough.2. Strong interaction with the acidic silica gel.1. Gradually increase the polarity of the mobile phase.[3] If the compound still does not elute, a stronger solvent like methanol can be added in small percentages to the eluent.2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2] Alternatively, use a less acidic stationary phase like neutral alumina.[2]
Compound Elutes Too Quickly (Poor Separation from Non-polar Impurities) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking of the Compound Spot on TLC and Tailing on the Column 1. The compound is interacting strongly with the stationary phase.2. The sample is overloaded on the TLC plate or column.1. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.2. Apply a smaller, more concentrated spot on the TLC plate. For the column, ensure the sample is loaded in a narrow band and is not overloaded.
The Compound Appears to be Decomposing on the Column The compound is unstable on the acidic silica gel.Before running the column, check the stability of your compound on a silica gel TLC plate by spotting the compound and letting the plate sit for some time before developing. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1][2]

Quantitative Data Summary

The following table provides representative data for the column chromatography of a substituted indole. These values should be used as a guideline and may require optimization for your specific experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.
Mobile Phase Hexane:Ethyl Acetate (Gradient)A gradient from 95:5 to 80:20 (v/v) is a good starting point.
Optimal Rf on TLC 0.2 - 0.4In a solvent system like 80:20 Hexane:Ethyl Acetate.[1]
Sample Loading Dry LoadingRecommended for better band resolution.[1]
Silica to Sample Ratio 50:1 to 100:1 (w/w)For challenging separations.[2]
Expected Purity >95%Dependent on the complexity of the crude mixture.
Typical Recovery 70-90%Can be lower for difficult separations or unstable compounds.

Experimental Protocol

This protocol describes a general procedure for the purification of this compound by flash column chromatography using silica gel and a gradient elution.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate).[1]

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance of the surface during sample and eluent addition.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.[1]

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]

  • Carefully add this powder to the top of the packed column.

  • Gently add another thin layer of sand on top of the sample-adsorbed silica.

3. Elution:

  • Begin eluting with the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, and finally 80:20 hexane:ethyl acetate) to elute the desired compound. The specific gradient profile should be guided by prior TLC analysis.[1]

  • Collect fractions in an appropriate number of test tubes or vials.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Workflow and Troubleshooting Diagram

G cluster_start Start cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Outcome cluster_troubleshooting Troubleshooting start Crude Product (this compound) tlc TLC Analysis (Determine Rf and solvent system) start->tlc column_prep Prepare Column (Silica gel, hexane/EtOAc) tlc->column_prep load Load Sample (Dry loading recommended) column_prep->load elute Elute with Gradient (Increase polarity) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Good Separation poor_sep Poor Separation? analyze->poor_sep no_elution No Elution? analyze->no_elution evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product poor_sep->combine No optimize_solvent Optimize Solvent System (Adjust polarity) poor_sep->optimize_solvent Yes check_loading Check Sample Load (Reduce amount) poor_sep->check_loading Yes no_elution->combine No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes use_modifier Use Modifier (e.g., TEA) or change stationary phase no_elution->use_modifier Yes optimize_solvent->elute check_loading->load increase_polarity->elute use_modifier->column_prep

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-Alkylation of Methyl 6-cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of methyl 6-cyano-1H-indole-2-carboxylate.

Troubleshooting Guides and FAQs

Q1: I am observing low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?

A1: Low yields in the N-alkylation of this compound can stem from several factors, primarily related to the deprotonation of the indole nitrogen and the reactivity of the alkylating agent.

  • Incomplete Deprotonation: The N-H proton of the indole must be completely removed by a suitable base to form the nucleophilic indolide anion. The electron-withdrawing effects of the cyano and carboxylate groups increase the acidity of the N-H proton, facilitating deprotonation. However, an insufficient amount or strength of the base can lead to incomplete reaction.

    • Solution: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in stoichiometric excess (typically 1.1 to 1.5 equivalents). The reaction should be stirred for an adequate time after base addition (e.g., 30-60 minutes) to ensure complete deprotonation before adding the alkylating agent.[1]

  • Purity of Reagents and Solvents: Trace amounts of water or other protic impurities in the reaction mixture can quench the base and the indolide anion, leading to a significant reduction in yield.

    • Solution: Use anhydrous solvents (e.g., dry DMF, THF, or DMSO) and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed to completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating may be required. For instance, the N-ethylation of this compound has been successfully carried out at 40°C.

  • Steric Hindrance: Bulky alkylating agents may react slower due to steric hindrance.

    • Solution: If using a sterically demanding alkylating agent, you may need to increase the reaction time or temperature.

Q2: I have isolated a side product that appears to be a C-alkylated isomer. How can I improve the selectivity for N-alkylation?

A2: While C3-alkylation is a common side reaction in the alkylation of many indoles, for this compound, N-alkylation is generally favored due to the presence of the electron-withdrawing group at the C2 position. However, C3-alkylation can still occur under certain conditions.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the regioselectivity of the alkylation.

    • Solution: The use of a strong base like NaH in a polar aprotic solvent such as DMF or THF typically favors the formation of the N-alkylated product.[1] The indolide anion is more readily formed under these conditions, enhancing its nucleophilicity at the nitrogen atom.

  • Reaction Temperature: Higher reaction temperatures can sometimes influence the product distribution.

    • Solution: It has been observed in some indole systems that higher temperatures can favor the thermodynamically more stable N-alkylated product. However, this should be optimized on a case-by-case basis.

Q3: Are there other potential side reactions I should be aware of?

A3: Yes, besides C-alkylation, other side reactions are possible, though generally less common for this specific substrate.

  • O-Alkylation: Unintended alkylation of the ester's carbonyl oxygen can occur, although this is less likely than N-alkylation.

    • Mitigation: The use of polar aprotic solvents like DMSO can help minimize this side reaction.

  • Dialkylation: The formation of a product with alkyl groups on both the nitrogen and a carbon atom is a possibility if the reaction conditions are too harsh or if an excess of the alkylating agent is used for a prolonged period.

    • Mitigation: Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents) and monitor the reaction to avoid extended reaction times after the starting material has been consumed.

Data Presentation

The following table summarizes reaction conditions for the N-alkylation of this compound and a related electron-deficient indole.

SubstrateAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%) of N-alkylated productReference
This compoundEthyl iodideKOH (2.5-3.0)DMSO4012Not specified
Methyl indole-2-carboxylateAllyl AcetateCs₂CO₃CH₂Cl₂40-99
Various electron-deficient indolesVarious-DCERT-57-99[2]

Experimental Protocols

Key Experiment: N-Ethylation of this compound

This protocol is based on established procedures for the N-alkylation of this substrate.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethyl iodide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMSO.

  • Add potassium hydroxide (2.5-3.0 eq.) to the solution and stir the mixture.

  • Add ethyl iodide (2.5 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 40°C and stir for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-ethylated product.

Visualizations

N_Alkylation_Pathway Indole This compound Indolide_Anion Indolide Anion Indole->Indolide_Anion Deprotonation Base Base (e.g., NaH, KOH) Base->Indolide_Anion N_Alkylated_Product N-Alkylated Product Indolide_Anion->N_Alkylated_Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product

Caption: N-Alkylation Reaction Pathway.

Side_Reaction_Pathway Indole This compound Indolide_Anion Indolide Anion Indole->Indolide_Anion Deprotonation Base Base Base->Indolide_Anion N_Alkylated_Product N-Alkylated Product (Major) Indolide_Anion->N_Alkylated_Product N-attack C3_Alkylated_Product C3-Alkylated Product (Minor Side Product) Indolide_Anion->C3_Alkylated_Product C3-attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product Alkyl_Halide->C3_Alkylated_Product

Caption: Competing N- vs. C3-Alkylation.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Increase_Base Increase Base Equivalents or Use Stronger Base Check_Deprotonation->Increase_Base Yes Check_Purity Reagent/Solvent Purity Issue? Check_Deprotonation->Check_Purity No Increase_Base->Check_Purity Use_Anhydrous Use Anhydrous Solvents and Pure Reagents Check_Purity->Use_Anhydrous Yes Optimize_Conditions Suboptimal Temperature/Time? Check_Purity->Optimize_Conditions No Use_Anhydrous->Optimize_Conditions Adjust_Temp_Time Adjust Temperature and Monitor Reaction Optimize_Conditions->Adjust_Temp_Time Yes Analyze_Side_Products Analyze Side Products (e.g., C3-Alkylation) Optimize_Conditions->Analyze_Side_Products No Adjust_Temp_Time->Analyze_Side_Products Modify_Solvent_Base Change Solvent/Base System (e.g., NaH in DMF) Analyze_Side_Products->Modify_Solvent_Base End Improved Yield and Selectivity Modify_Solvent_Base->End

References

Preventing C-alkylation in indole synthesis with electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with C-alkylation during indole synthesis, particularly when electron-withdrawing groups are present.

Frequently Asked Questions (FAQs)

Q1: Why is C3-alkylation a common side reaction during the N-alkylation of indoles?

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. Due to the high electron density at the C3-position, it is inherently more nucleophilic than the nitrogen atom, making it prone to electrophilic attack.[1][2] This often leads to a mixture of N-alkylated and C3-alkylated products, complicating purification and reducing the yield of the desired N-substituted indole.

Q2: How do electron-withdrawing groups (EWGs) on the indole ring influence the regioselectivity of alkylation?

Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making N-alkylation more challenging.[2] However, EWGs, particularly at the C2 or C3 positions, can increase the acidity of the N-H bond.[1][2] This facilitates deprotonation to form the indolate anion, which can favor N-alkylation under appropriate reaction conditions. The position of the EWG is crucial; for instance, groups at the C5 position may have a less pronounced effect on regioselectivity compared to those at C2 or C3.[1]

Q3: What are the "classical" conditions for N-alkylation of indoles, and what are their limitations?

The classical approach for N-alkylation involves the deprotonation of the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide.[3] While effective in some cases, this method can suffer from poor regioselectivity, leading to significant C3-alkylation, especially if deprotonation is incomplete.[3]

Q4: Are there milder alternatives to using strong bases like sodium hydride?

Yes, several milder methods have been developed to circumvent the issues associated with strong bases. These include:

  • Phase-Transfer Catalysis (PTC): This method often employs bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[3]

  • Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents like DMF or acetonitrile can be effective, particularly for more reactive alkylating agents.[3]

  • Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylated Product with Electron-Deficient Indoles

Problem: When attempting N-alkylation of an indole bearing an electron-withdrawing group, the reaction is sluggish and results in a low yield of the desired product.

Possible Causes & Solutions:

  • Decreased Nucleophilicity of Nitrogen: Electron-withdrawing groups reduce the nitrogen's nucleophilicity.[2]

    • Solution: More forcing reaction conditions may be necessary. Consider using a stronger base to ensure complete deprotonation, increasing the reaction temperature, or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).[3]

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the N-H bond, which is more acidic due to the EWG.

    • Solution: Switch to a stronger base (e.g., NaH, KH). Ensure stoichiometric amounts of the base are used.[3]

Issue 2: Poor Regioselectivity (Significant C3-Alkylation)

Problem: The reaction produces a mixture of N-alkylated and C3-alkylated isomers, with the C3-alkylated product being a major component.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The neutral indole is more likely to react at the C3 position.[3]

    • Solution: Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH in an anhydrous polar aprotic solvent like DMF.[3]

  • Solvent Effects: The choice of solvent can influence the reactivity of the indolate anion.

    • Solution: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation by solvating the counter-ion and leaving the nitrogen more accessible. Ethereal solvents like THF can sometimes lead to lower N-selectivity.[3]

  • Counter-ion Effects: The nature of the cation from the base can impact the site of alkylation.

    • Solution: Experiment with different bases to vary the counter-ion (e.g., NaH, KH, Cs₂CO₃). Cesium carbonate is often reported to enhance N-selectivity.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

    • Solution: Try running the reaction at a lower temperature after the initial deprotonation step.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a classical method for the N-alkylation of indoles.

  • Preparation: To a solution of the indole (1.0 equiv.) in anhydrous DMF, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol offers a milder alternative to strong bases.

  • Reaction Setup: In a round-bottom flask, combine the indole (1.0 equiv.), the alkylating agent (1.2 equiv.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.), and a biphasic solvent system (e.g., toluene and 50% aqueous NaOH).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Data Summary

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Alkylation.

Indole SubstrateAlkylating AgentBaseSolventTemperature (°C)N/C3 RatioYield (%)
IndoleBenzyl BromideNaHTHFRTVariesModerate
IndoleBenzyl BromideNaHDMFRTFavors NGood
IndoleBenzyl BromideK₂CO₃DMF80Favors NGood
IndoleBenzyl BromideCs₂CO₃CH₃CNRTHigh N-selectivityHigh
5-NitroindoleEthyl IodideNaHDMFRTPredominantly NGood

Data compiled from general trends reported in the literature. Actual results may vary depending on specific substrates and precise reaction conditions.

Visual Guides

Logical Workflow for Selecting an N-Alkylation Strategy

G Decision-Making for Indole N-Alkylation start Indole Substrate ewg Electron-Withdrawing Group Present? start->ewg steric Sterically Hindered? ewg->steric Yes ewg->steric No mild_conditions Mild Conditions Required? steric->mild_conditions classical Classical Method: NaH in DMF/THF steric->classical No stronger_conditions Forcing Conditions: Stronger Base, Higher Temp. steric->stronger_conditions Yes mild_conditions->classical No ptc Phase-Transfer Catalysis (PTC) mild_conditions->ptc Yes metal Transition Metal Catalysis (Cu, Pd) mild_conditions->metal Yes

Caption: A flowchart to guide the selection of an appropriate N-alkylation strategy for indoles.

Competing Pathways: N- vs. C3-Alkylation

G Regioselectivity in Indole Alkylation indole Indole base Base (-H+) indole->base electrophile Electrophile (R-X) indole->electrophile Competing Pathway (Incomplete deprotonation) indolate Indolate Anion base->indolate indolate->electrophile n_alkylation N-Alkylation Product electrophile->n_alkylation Favored by polar aprotic solvents c3_alkylation C3-Alkylation Product electrophile->c3_alkylation

Caption: A diagram illustrating the competing N-alkylation and C3-alkylation pathways.

References

Technical Support Center: Optimization of Reaction Conditions for the Cyanation of Indole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanation of indole rings. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing a cyano group onto an indole ring?

A1: There are several effective methods for the cyanation of indoles, with the choice depending on the starting material, desired regioselectivity, and available reagents. Key strategies include:

  • Direct C-H Cyanation: This modern approach directly functionalizes the C-H bond of the indole ring, most commonly at the C3 position. These reactions are often catalyzed by transition metals like palladium, copper, rhodium, or ruthenium.[1][2][3][4][5]

  • Cyanation of Halogenated Indoles: A traditional cross-coupling method where a pre-functionalized halo-indole (e.g., bromo-indole) is reacted with a cyanide source, typically using a palladium catalyst.[1][6]

  • Photoredox and Electrochemical Cyanation: These methods offer alternative activation pathways, often under milder conditions, avoiding the need for strong oxidants or high temperatures.[7][8][9][10]

Q2: Which position of the indole ring is most reactive for cyanation?

A2: The C3 position of the indole ring is inherently the most electron-rich and nucleophilic, making it the most common site for electrophilic substitution and many direct C-H functionalization reactions.[11] However, by using specific directing groups on the indole nitrogen or at the C3 position, it is possible to achieve selective cyanation at other positions, such as C2, C4, C6, or C7.[11][12][13][14]

Q3: What are the common cyanide sources, and what are the safety considerations?

A3: A variety of cyanide sources are available, ranging from highly toxic traditional reagents to safer, modern alternatives.

  • Traditional Toxic Reagents: Alkali metal cyanides (NaCN, KCN) and copper(I) cyanide (CuCN) are effective but highly toxic and release hydrogen cyanide (HCN) gas in acidic conditions.[15]

  • Safer Metal Cyanides: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are considered safer, non-toxic alternatives that are more stable and easier to handle.[6][16]

  • In Situ "CN" Sources: Modern protocols utilize safer reagents that generate the cyanide source in situ. Common examples include using acetonitrile (CH₃CN) or a combination of ammonium bicarbonate (NH₄HCO₃) and DMSO.[17][18][19]

  • Other Sources: Trimethylsilyl cyanide (TMSCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also used, particularly in specific methodologies like electrochemical or rhodium-catalyzed reactions.[5][9]

Always consult the Safety Data Sheet (SDS) for any cyanating agent and work in a well-ventilated fume hood with appropriate personal protective equipment. An emergency plan for cyanide exposure should be in place.

Q4: How can I monitor the progress of my cyanation reaction effectively?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A suitable eluent system (e.g., petroleum ether/ethyl acetate) should be chosen to achieve good separation between the starting material, the cyanated product, and any byproducts.[2] The reaction is generally considered complete when the starting material spot is no longer visible by UV light (254 nm).[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guide

This section addresses specific issues that may arise during the cyanation of indole rings.

Problem 1: Low or No Yield of the Desired Cyano-Indole

  • Question: I am attempting a palladium-catalyzed C-H cyanation, but my TLC plate shows only the starting material or a very faint product spot. What could be wrong?

  • Answer: This is a common issue that can stem from several sources related to the catalyst, reagents, or reaction conditions.

Potential Cause Recommended Solution Citations
Inactive Catalyst The palladium catalyst may have decomposed (e.g., formation of palladium black). Use a fresh batch of catalyst or consider a more stable palladium source or ligand.[2]
Inactive Oxidant Oxidants like Cu(OAc)₂ or Ag₂CO₃ can degrade over time. Use a fresh supply and ensure it has been stored correctly.[2]
Atmosphere The active form of many catalysts (e.g., Pd(0)) is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[2][6]
Suboptimal Temperature The C-H activation step often requires significant thermal energy. If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can cause decomposition of the substrate or product. Optimize the temperature by screening in 10-20 °C increments from the literature value.[2]
Poor Solvent Quality Trace amounts of water can interfere with the reaction. Use anhydrous, high-purity solvents. DMSO and DMF are common choices for these reactions.[2]
Deactivated Substrate Indoles with strong electron-withdrawing groups may be less reactive. A more robust catalyst system, higher temperatures, or longer reaction times may be necessary.[2]

Problem 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired product, but I am also observing significant impurities on my TLC plate. What are these and how can I minimize them?

  • Answer: The reactive nature of the indole ring can lead to several side reactions.

Potential Cause Recommended Solution Citations
Dimerization/Polymerization Indoles can polymerize under strongly acidic or oxidative conditions. Reduce the reaction temperature, use a milder catalyst or oxidant, or run the reaction at a higher dilution.[2][15]
Homocoupling of Indole The reaction can sometimes favor the coupling of two indole molecules. The addition of an additive, such as potassium acetate (KOAc), can dramatically suppress this side reaction.[16]
Hydrolysis of Nitrile Group The product cyano group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions, especially during a long reaction or work-up. Neutralize the reaction mixture promptly after completion and use anhydrous conditions.[15]
N-Functionalization The N-H of the indole is nucleophilic and can compete in reactions. Using a protecting group (e.g., Boc, Ts, Bn) on the indole nitrogen can prevent N-functionalization and improve selectivity.[6]

Problem 3: Difficulty with Purification

  • Question: My crude product seems to be degrading during column chromatography, leading to low isolated yields. What can I do?

  • Answer: Indole derivatives can be sensitive to the acidic nature of standard silica gel.

Potential Cause Recommended Solution Citations
Degradation on Silica Gel The acidic surface of silica gel can cause decomposition of the indole product. Neutralize the silica gel by preparing a slurry with a small amount of a non-polar amine (e.g., 1% triethylamine) in your eluent before packing the column.[6]
Poor Separation Impurities may have similar polarity to the product. Methodically screen different eluent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.

Table 1: Influence of Solvent on Pd-Catalyzed Cyanation of 1,2-dimethyl-1H-indole

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1302475
2DMA1302480
3DMSO1302488
Conditions: 1,2-dimethyl-1H-indole, Pd(OAc)₂, Cu(OAc)₂, O₂.

Table 2: Comparison of Common Catalysts for Indole Cyanation

Catalyst TypeCommon ExamplesTypical PositionKey AdvantagesCitations
Palladium Pd(OAc)₂, Pd(PPh₃)₄C3, C2, C7High efficiency, well-studied, versatile for C-H activation and cross-coupling.[1][16]
Copper Cu(OAc)₂, CuI, CuCNC3, C2Lower cost than palladium, effective with various "CN" sources.[3][20][21]
Rhodium [RhCp*Cl₂]₂C2Excellent for directing group-assisted C2-selective cyanation.[5][13][22]
Ruthenium RuY (zeolite), [RuCl₂(p-cymene)]₂C3Can offer high regioselectivity and catalyst reusability.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C3-H Cyanation of Indole

This protocol provides a general guideline for the direct C-H cyanation of an indole substrate at the C3 position using a safe cyanide source.[2][16]

Materials:

  • Indole substrate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Copper(II) acetate (Cu(OAc)₂) as oxidant (2.0 mmol)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-1.0 mmol)

  • Potassium acetate (KOAc) (if homocoupling is an issue)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3-5 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 mmol), and K₄[Fe(CN)₆] (0.5-1.0 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMSO (3-5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 130 °C and stir the mixture vigorously.

  • Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole derivative.

Visualizations

Diagram 1: General Experimental Workflow

G reagents 1. Combine Indole, Catalyst, Oxidant, & CN Source inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat Reaction at Specified Temperature solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute, & Perform Aqueous Work-up monitor->workup purify 7. Dry, Concentrate, & Purify by Chromatography workup->purify product 8. Characterize Product purify->product

Caption: General workflow for Pd-catalyzed C-H cyanation of indoles.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low or No Yield q1 Is Starting Material Consumed? start->q1 cause1 Potential Causes: - Inactive Catalyst/Reagents - Temp Too Low - Atmosphere Not Inert q1->cause1  No q2 Multiple Spots on TLC? q1->q2  Yes a1_no No sol1 Solutions: - Use Fresh Reagents - Optimize Temperature - Ensure Inert Conditions cause1->sol1 a1_yes Yes cause2 Potential Causes: - Decomposition - Side Reactions (Dimerization, etc.) q2->cause2  Yes cause3 Potential Causes: - Product Degradation during Work-up/Purification q2->cause3  No / Unclear a2_yes Yes sol2 Solutions: - Lower Temperature - Use Milder Conditions - Additives (e.g., KOAc) cause2->sol2 a2_no No sol3 Solutions: - Use Milder Work-up - Neutralize Silica Gel cause3->sol3 G Simplified Pd(II)/Pd(0) Catalytic Cycle pd2_start Pd(II) pd_indole Pd(II)-Indole Complex pd2_start->pd_indole + Indole-H palladacycle Palladacycle Intermediate pd_indole->palladacycle C-H Activation (-H+) pd2_cn Pd(II)-CN palladacycle->pd2_cn + 'CN' source pd0 Pd(0) pd2_cn->pd0 Reductive Elimination product Indole-CN pd2_cn->product pd0->pd2_start Oxidant (e.g., Cu(II))

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling of Indole Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed Suzuki coupling of indole halides. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical cross-coupling reactions.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific problems you may encounter during your experiments.

Question 1: My Suzuki coupling reaction with a bromoindole has a very low yield or fails to proceed. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki coupling of bromoindoles is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The indole N-H group, in particular, can contribute to catalyst inhibition. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For challenging substrates like electron-rich indoles, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.

    • Recommendation: Screen a panel of palladium precatalysts and bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective in these cases. Pd(dppf)Cl₂ has also shown success with related heterocyclic systems.[1][2]

  • Base and Solvent System: The base is crucial for the activation of the boronic acid and its choice can significantly influence the reaction outcome. Similarly, the solvent system affects the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Experiment with a variety of bases, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For solvents, consider ethereal options like dioxane or THF, often in aqueous mixtures, which can be beneficial.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.

    • Recommendation: Ensure thorough degassing of all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period before adding the catalyst.[3]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture.

    • Recommendation: Use fresh, high-quality boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.

Below is a troubleshooting workflow to guide your experimental design:

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution start Low or No Yield with Indole Halide catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)₂, Buchwald Ligands) start->catalyst base_solvent Optimize Base & Solvent (e.g., K₃PO₄, Dioxane/H₂O) start->base_solvent degas Ensure Rigorous Degassing (Ar or N₂ Purge) start->degas boronic_acid Check Boronic Acid Quality (Use fresh or boronate ester) start->boronic_acid catalyst->base_solvent base_solvent->degas degas->boronic_acid success Successful Coupling boronic_acid->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What causes this and how can I prevent it?

Answer:

The formation of palladium black is a common indicator of catalyst deactivation, where the soluble active Pd(0) species agglomerates into inactive metallic palladium. This is often triggered by the instability of the catalyst complex.

  • Causes of Palladium Black Formation:

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) atoms can aggregate.

    • Presence of Oxygen: Trace amounts of oxygen can facilitate the decomposition of the Pd(0) complex.[4]

    • High Temperatures: Elevated reaction temperatures can sometimes promote catalyst decomposition.

  • Strategies for Prevention:

    • Ligand Selection: Employ bulky and electron-rich phosphine ligands that form more stable complexes with palladium. The use of bidentate ligands like dppf can also enhance stability.[5]

    • Rigorous Degassing: As mentioned previously, thoroughly degassing all solvents and the reaction mixture is crucial to remove oxygen.[4]

    • Use of Pre-catalysts: Modern pre-catalysts are designed to generate the active Pd(0) species in a more controlled manner, which can minimize the formation of palladium black.

    • Temperature Control: While heating is often necessary, avoid excessively high temperatures that could lead to thermal decomposition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Can the N-H group of the indole interact with the palladium catalyst and cause deactivation?

A1: Yes, the N-H group of unprotected indoles can interact with the palladium catalyst. This can occur through coordination of the nitrogen to the palladium center or even oxidative addition of the N-H bond.[6] Such interactions can lead to the formation of inactive or less active palladium species, thereby inhibiting the catalytic cycle.[7] In some cases, N-protection of the indole may be necessary to achieve a successful coupling, although many modern catalyst systems are robust enough to tolerate the free N-H group.[8]

Q2: What is the general order of reactivity for indole halides in Suzuki coupling?

A2: The reactivity of indole halides in Suzuki coupling generally follows the trend of carbon-halogen bond strength: Indole-I > Indole-Br > Indole-Cl. Iodoindoles are the most reactive, while chloroindoles are the least reactive and often require more specialized and highly active catalyst systems.[9]

Q3: Are there any specific side reactions to be aware of when performing Suzuki coupling with indole halides?

A3: Besides catalyst deactivation, several side reactions can occur:

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid. This is often promoted by the presence of oxygen or unreduced Pd(II) species at the beginning of the reaction.[10]

  • Protodeborylation: The boronic acid can be protonated and lose its boron moiety, rendering it inactive for cross-coupling. This is more common with certain heteroaryl boronic acids.[7]

  • Dehalogenation: The indole halide can be reduced, replacing the halogen with a hydrogen atom.

Careful optimization of the reaction conditions, particularly the base and solvent, can help to minimize these side reactions.

Data Presentation

The following table summarizes the performance of various catalytic systems for the Suzuki coupling of 5-bromoindole and related analogs. This data can guide the selection of initial screening conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other palladium catalysts for this substrate.[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[2]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromoindole:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromoindole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoindole.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Catalyst Deactivation Pathways

G cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0)L₂ Catalyst ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation nh_interaction Indole N-H Interaction active_catalyst->nh_interaction oxygen Presence of O₂ active_catalyst->oxygen pd_black Palladium Black (Inactive) indole_complex Inactive Pd-Indole Complex oxidized_pd Oxidized Pd(II) Species ligand_dissociation->pd_black Aggregation nh_interaction->indole_complex Coordination/ Oxidative Addition oxygen->oxidized_pd Oxidation

Caption: Proposed deactivation pathways for palladium catalysts in the Suzuki coupling of indole halides.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of the Indole-2-carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the indole-2-carboxylate scaffold. Here, you will find information to help improve regioselectivity and achieve your desired substitution patterns.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic attack on an unsubstituted indole-2-carboxylate, and how can I control the outcome?

The indole-2-carboxylate core presents multiple sites for functionalization, with the C3, C5, and C7 positions being the most susceptible to electrophilic attack. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions, particularly the choice of Lewis acid catalyst.[1]

For instance, in Friedel-Crafts acylation, the use of a strong Lewis acid like aluminum chloride (AlCl₃) can lead to a mixture of products. With less reactive acyl chlorides, such as methyl or n-propyl acyl chlorides, a nearly 1:1 ratio of C3 to benzene ring (C5 and C7) acylation can be observed.[1] However, with more reactive acyl chlorides derived from stronger acids, substitution at the C5 position is favored.[1]

Troubleshooting Workflow for Electrophilic Acylation:

start Goal: Selective Acylation of Indole-2-carboxylate c3_desired Desired Product: C3-Acylation start->c3_desired Is C3 the target? c5_c7_desired Desired Product: C5/C7-Acylation start->c5_c7_desired Is C5/C7 the target? use_anhydride Strategy 1: Use Acid Anhydride instead of Acyl Chloride c3_desired->use_anhydride Yes use_nitrobenzene Strategy 2: Use Nitrobenzene as Solvent c3_desired->use_nitrobenzene Yes use_strong_acyl Strategy: Use a more reactive Acyl Chloride (e.g., ClCH₂COCl) c5_c7_desired->use_strong_acyl Yes c3_product Result: Increased Selectivity for C3-Acylation use_anhydride->c3_product use_nitrobenzene->c3_product c5_product Result: Increased Selectivity for C5-Acylation use_strong_acyl->c5_product

Caption: Troubleshooting workflow for regioselective Friedel-Crafts acylation.

Q2: I am getting a mixture of isomers during Friedel-Crafts acylation of ethyl indole-2-carboxylate. How can I improve the regioselectivity?

Obtaining a mixture of C3, C5, and C7 acylated products is a common issue, especially when using aluminum chloride as the catalyst.[1] The regiochemical outcome is highly sensitive to the reactivity of the acylating agent and the solvent.

  • To favor C3-acylation:

    • Use an acid anhydride instead of an acyl chloride. This has been shown to significantly increase the selectivity for C3 acylation.[1]

    • Change the solvent to nitrobenzene. This has also been observed to favor acylation at the C3 position.[1]

  • To favor C5-acylation:

    • Employ a more reactive acyl chloride, such as chloroacetyl chloride. More reactive acylating agents tend to favor substitution on the benzene ring, primarily at the C5 position.[1]

Q3: How can I achieve functionalization at the C4 or C7 positions, which are generally less reactive?

Accessing the C4 and C7 positions of the indole-2-carboxylate core typically requires the use of a directing group. While many examples in the literature focus on indoles with other substituents, the principles can be applied to the indole-2-carboxylate system.

  • For C7-functionalization:

    • The installation of a bulky directing group on the indole nitrogen, such as a phosphinoyl group (e.g., -P(O)tBu₂), can direct metallation and subsequent functionalization to the C7 position.[2] Palladium-catalyzed coupling of N-phosphinoyl indoles with arylboronic acids has shown high selectivity for the C7 position.[3]

    • N-protection with a Boc group can also be used, followed by specific reaction conditions to achieve C7 functionalization.

  • For C4-functionalization:

    • A removable pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[2][4]

    • Iridium-catalyzed C4- and C7-alkynylation has been achieved with the assistance of sulfur-directing groups.[5]

Q4: Does N-protection of the indole-2-carboxylate affect the regioselectivity of subsequent reactions?

Yes, N-protection plays a crucial role in controlling regioselectivity. The choice of the protecting group can influence the electronic properties of the indole ring and can also act as a directing group.

  • N-Acyl and N-Boc protecting groups: These groups can be used to avoid side reactions at the nitrogen and can influence the outcome of subsequent functionalizations. For example, N-acylindole-2-carboxylates are valuable precursors for the regioselective hydrogenation of the pyrrole ring.[6] The use of a Boc group is particularly advantageous as it is labile and can be removed under mild conditions, preventing unwanted side reactions like decarboxylation that can occur with N-acyl groups under harsh removal conditions.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield and mixture of C3, C5, and C7 isomers in Friedel-Crafts acylation. The Lewis acid (e.g., AlCl₃) is promoting reaction at multiple sites. The acylating agent has intermediate reactivity.To favor C3-acylation, switch to an acid anhydride or use nitrobenzene as the solvent. To favor C5/C7-acylation, use a more reactive acyl chloride (e.g., chloroacetyl chloride).[1]
Unwanted N-alkylation or N-acylation instead of C-functionalization. The indole nitrogen is deprotonated under the reaction conditions, making it a competing nucleophile.Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before attempting C-H functionalization.
Inability to functionalize the benzene ring (C4-C7). The C3 position is the kinetically favored site for electrophilic attack.Employ a directing group strategy. For C7, consider an N-phosphinoyl group.[2][3] For C4, a removable C3-pivaloyl group can be effective.[2][4]
Decarboxylation or other side reactions during protecting group removal. The conditions for removing the N-protecting group are too harsh.Use a more labile protecting group like Boc, which can be removed under milder acidic conditions (e.g., TFA in CH₂Cl₂).[6]

Quantitative Data on Regioselectivity

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate [1]

Acylating AgentConditionsC3-Acylation Yield (%)C5-Acylation Yield (%)C7-Acylation Yield (%)
CH₃COClAlCl₃, C₂H₄Cl₂353214
CH₃COClAlCl₃, PhNO₂7414-
(CH₃CO)₂OAlCl₃, C₂H₄Cl₂8511-
n-PrCOClAlCl₃, C₂H₄Cl₂343312
n-PrCOClAlCl₃, PhNO₂6514-
ClCH₂COClAlCl₃, C₂H₄Cl₂-79-
PhCOClAlCl₃, C₂H₄Cl₂-70-
(PhCO)₂OAlCl₃, C₂H₄Cl₂80--

Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate [1]

To a solution of ethyl indole-2-carboxylate (1 mmol) in ethylene chloride, the acyl chloride (2 mmol) and aluminum chloride (2 mmol) are added. The reaction mixture is stirred at the appropriate temperature (0 °C to reflux) for 1 to 2 hours. After completion, the reaction is quenched with ice water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The products are purified by chromatography.

Protocol 2: N-Boc Protection of Indole-2-carboxylate Derivatives [6]

To a solution of the indole-2-carboxylate derivative in THF, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is worked up by extraction and purified by chromatography to yield the N-Boc protected indole-2-carboxylate.

Protocol 3: C4-Arylation of an Indole with a C3-Carbonyl Directing Group [7]

Note: This is a general procedure for a C3-carbonyl substituted indole, which can be adapted for indole-2-carboxylate derivatives with an additional C3-directing group.

A mixture of the C3-carbonyl indole (0.2 mmol), aryl iodide (3.0 equiv.), AgTFA (2.0 equiv.), Pd(OAc)₂ (10 mol%), and TsOH·H₂O (3.75 equiv.) in HFIP (1.0 mL) is heated at 60 °C for 40 minutes. After cooling, the reaction mixture is diluted, extracted, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Logical Relationships

Directing Group Strategy for Regiocontrolled C-H Functionalization

cluster_N N-Directing Groups cluster_C3 C3-Directing Groups start Indole-2-carboxylate Core n_dg Install N-Directing Group (e.g., -P(O)tBu₂) start->n_dg c3_dg Install C3-Directing Group (e.g., -Piv) start->c3_dg c7_func C7-Functionalization n_dg->c7_func  Pd-catalyzed  C-H Activation c4_func C4-Functionalization c3_dg->c4_func  Pd-catalyzed  C-H Activation

Caption: Directing group strategies for C4 and C7 functionalization.

References

Challenges in the scale-up synthesis of "methyl 6-cyano-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 6-cyano-1H-indole-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the laboratory and scale-up synthesis of this versatile intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by common synthetic routes.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for indole formation. However, its success is highly dependent on reaction conditions and substrate electronics.

  • Question: My Fischer indole synthesis of a 6-cyano-substituted indole is resulting in a low yield. What are the likely causes and how can I improve it? Answer: Low yields in the Fischer indole synthesis can be attributed to several factors, particularly when dealing with an electron-withdrawing group like the cyano substituent.[1]

    • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. For cyano-substituted phenylhydrazines, a strong acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂) may be required to facilitate the cyclization. It is recommended to screen different acid catalysts and their concentrations.

    • Reaction Temperature and Time: The reaction is highly sensitive to temperature.[2] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation. A systematic optimization of the reaction temperature and time is crucial.

    • Side Reactions: The presence of the electron-withdrawing cyano group can influence the stability of the intermediates, potentially leading to side reactions. One common side reaction is the formation of tar or polymeric materials, especially at elevated temperatures.[3]

    • Purity of Starting Materials: Ensure the purity of the 4-cyanophenylhydrazine and the pyruvate ester. Impurities can significantly impact the reaction outcome.[2]

  • Question: I am observing significant tar formation in my scaled-up Fischer indole synthesis. How can I mitigate this? Answer: Tar formation is a common challenge during the scale-up of the Fischer indole synthesis due to the harsh acidic conditions.[3]

    • Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a stable and uniform reaction temperature. Localized hot spots can accelerate polymerization.[3]

    • Rate of Reagent Addition: The controlled addition of the acid catalyst or one of the reactants can help manage the exothermicity of the reaction and reduce the formation of byproducts.

    • Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all components in the solution phase can minimize tar formation.[3]

    • Continuous Flow Chemistry: For large-scale production, consider a continuous flow setup. This technology offers superior heat and mass transfer, minimizing reaction time at high temperatures and reducing the formation of degradation products.[3]

II. Hemetsberger-Knittel Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.

  • Question: The synthesis of the α-azidocinnamate precursor for the Hemetsberger-Knittel reaction is low yielding. What can I do? Answer: The Knoevenagel condensation to form the azidoacrylate can be challenging.

    • Stoichiometry: In some cases, using a large excess of the azidoacetate and the base catalyst can improve the yield.[4]

    • Reaction Conditions: The reaction temperature is a critical parameter. It is often necessary to perform the reaction at low temperatures to avoid side reactions.[4]

  • Question: The thermolysis step of my Hemetsberger-Knittel synthesis is not proceeding cleanly. What are the potential issues? Answer: The thermal cyclization is a key step and its success can be influenced by several factors.

    • Solvent: The choice of a high-boiling point, inert solvent like xylene or toluene is crucial for reaching the required temperature for nitrene formation and cyclization.

    • Purity of the Azide: The purity of the α-azidocinnamate precursor is important. Impurities can lead to the formation of byproducts during thermolysis.

    • Regioisomer Formation: For meta-substituted aryl precursors, the formation of both 5- and 7-substituted indoles is possible.[5] For a 4-cyano-substituted benzaldehyde, this should lead to the desired 6-cyanoindole.

III. Reissert Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

  • Question: The initial condensation reaction in my Reissert synthesis is not working well. How can I optimize it? Answer: The condensation of the o-nitrotoluene derivative with diethyl oxalate requires a strong base.

    • Choice of Base: Potassium ethoxide has been reported to give better results than sodium ethoxide.[6][7] The reaction should be carried out under anhydrous conditions.

    • Starting Material Reactivity: The reactivity of the substituted o-nitrotoluene is a key factor. The presence of the cyano group may influence the acidity of the methyl protons.

  • Question: The reductive cyclization step is giving a complex mixture of products. What could be the reason? Answer: The reduction of the nitro group and subsequent cyclization can be sensitive to the reducing agent and reaction conditions.

    • Reducing Agent: Various reducing agents can be used, such as zinc in acetic acid, iron in acetic acid, or sodium dithionite.[8] The choice of reducing agent may need to be optimized for the specific substrate.

    • Reaction Conditions: The pH and temperature of the reaction mixture during the reduction are important parameters to control to avoid over-reduction or side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities to expect in the final product?

    • A1: Common impurities can include unreacted starting materials (e.g., 4-cyanophenylhydrazine), byproducts from side reactions (e.g., polymers from the Fischer synthesis), and regioisomers if the synthesis allows for their formation. In some cases, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur during workup or purification.

  • Q2: What are the recommended purification methods for this compound?

    • A2: The most common purification techniques are column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is typically effective. For recrystallization, solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures can be explored.

  • Q3: How can I remove colored impurities from my product?

    • A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration before recrystallization.[6] It is important to use a minimal amount of charcoal to avoid loss of the desired product.

  • Q4: Are there any specific safety precautions I should take during the synthesis?

    • A4: When using azides in the Hemetsberger-Knittel synthesis, it is crucial to take appropriate safety precautions as organic azides can be explosive. The Fischer indole synthesis often uses strong acids and high temperatures, requiring careful handling and temperature monitoring. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Data Presentation

Table 1: Representative Reaction Conditions for Indole-2-Carboxylate Synthesis

Synthesis RouteKey ReagentsCatalyst/Reducing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Fischer Indole 4-Cyanophenylhydrazine, Methyl PyruvatePolyphosphoric Acid (PPA)-80-1201-460-85 (estimated)
Hemetsberger-Knittel 4-Cyanobenzaldehyde, Methyl AzidoacetateSodium EthoxideEthanol (condensation)0-25 (condensation)2-6 (condensation)70-90 (overall, estimated)
Methyl 2-azido-3-(4-cyanophenyl)acrylate-Xylene130-140 (thermolysis)1-3 (thermolysis)
Reissert 4-Cyano-2-nitrotoluene, Diethyl OxalatePotassium EthoxideEthanol (condensation)25-50 (condensation)4-8 (condensation)50-75 (overall, estimated)
Ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetateZinc dustAcetic Acid (reduction)60-100 (reduction)2-4 (reduction)

Note: The data in this table is representative and based on general procedures for these synthetic routes. Actual conditions and yields for the synthesis of this compound may vary and require optimization.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-cyanophenylhydrazine hydrochloride and methyl pyruvate.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., polyphosphoric acid) to the mixture with efficient stirring.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for the specified time, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.

  • Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Hemetsberger-Knittel Synthesis

  • Condensation: To a solution of sodium ethoxide in ethanol at 0 °C, add a mixture of 4-cyanobenzaldehyde and methyl azidoacetate dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup of Azide: Pour the reaction mixture into water and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain the crude methyl 2-azido-3-(4-cyanophenyl)acrylate.

  • Thermolysis: Dissolve the crude azide in a high-boiling solvent such as xylene and heat the solution to reflux. Monitor the reaction for the evolution of nitrogen gas and the formation of the indole product by TLC.

  • Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for Reissert Synthesis

  • Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add 4-cyano-2-nitrotoluene followed by diethyl oxalate. Stir the mixture at room temperature or with gentle heating until the condensation is complete.

  • Workup of Pyruvate: Acidify the reaction mixture with a dilute acid and extract the ethyl 2-(4-cyano-2-nitrophenyl)-2-oxoacetate.

  • Reductive Cyclization: Dissolve the crude pyruvate in acetic acid and add zinc dust portion-wise while monitoring the temperature. Heat the mixture to complete the cyclization.

  • Workup and Purification: Filter the reaction mixture to remove the excess zinc and inorganic salts. Dilute the filtrate with water to precipitate the crude product. Collect the solid and purify by recrystallization.

Visualizations

experimental_workflow cluster_fischer Fischer Indole Synthesis cluster_hemetsberger Hemetsberger-Knittel Synthesis cluster_reissert Reissert Synthesis f_start 4-Cyanophenylhydrazine + Methyl Pyruvate f_react Acid-catalyzed Cyclization f_start->f_react f_workup Workup & Extraction f_react->f_workup f_purify Purification f_workup->f_purify f_product Methyl 6-cyano-1H- indole-2-carboxylate f_purify->f_product h_start 4-Cyanobenzaldehyde + Methyl Azidoacetate h_condense Knoevenagel Condensation h_start->h_condense h_azide α-Azidocinnamate Intermediate h_condense->h_azide h_thermolysis Thermolysis h_azide->h_thermolysis h_purify Purification h_thermolysis->h_purify h_product Methyl 6-cyano-1H- indole-2-carboxylate h_purify->h_product r_start 4-Cyano-2-nitrotoluene + Diethyl Oxalate r_condense Condensation r_start->r_condense r_pyruvate Pyruvate Intermediate r_condense->r_pyruvate r_reduction Reductive Cyclization r_pyruvate->r_reduction r_purify Purification r_reduction->r_purify r_product Methyl 6-cyano-1H- indole-2-carboxylate r_purify->r_product

Caption: Synthetic workflows for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_materials Verify Starting Material Purity start->check_materials check_purification Optimize Purification start->check_purification temp Adjust Temperature check_reaction->temp catalyst Screen Catalysts/Reagents check_reaction->catalyst time Vary Reaction Time check_reaction->time reanalyze Re-analyze by NMR/LCMS check_materials->reanalyze recrystallize Recrystallize with different solvents check_purification->recrystallize chromatography Adjust Chromatography Conditions check_purification->chromatography success Improved Result temp->success catalyst->success time->success reanalyze->success recrystallize->success chromatography->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Managing impurities in the final product of "methyl 6-cyano-1H-indole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 6-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method for synthesizing 6-cyano-substituted indoles, such as this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of 4-cyanophenylhydrazine (or its hydrochloride salt) with a pyruvate derivative, typically methyl pyruvate. The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[2]

Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove it?

A2: A slight yellow coloration is common for cyano-substituted indoles.[1] This can be attributed to the presence of minor chromophoric impurities or degradation products. More intense discoloration, such as a brown or reddish tint, may indicate the presence of polymeric byproducts or oxidized species.

To decolorize the product, treatment with activated charcoal during the recrystallization process is often effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration.

Q3: What are the potential impurities I should be aware of during the synthesis?

A3: Impurities in the final product can originate from unreacted starting materials, side reactions, or product degradation. Based on the Fischer indole synthesis route, potential impurities include:

  • Unreacted 4-cyanophenylhydrazine: The starting hydrazine may be carried through the process.

  • Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving hydrazone or enamine intermediates.

  • Isomeric products: Depending on the reaction conditions, small amounts of other indole isomers might form.

  • Polymeric materials: Indoles can be susceptible to polymerization under strongly acidic conditions or upon exposure to light and air.

  • Oxidation products: The indole nucleus can be sensitive to oxidation, leading to colored impurities.

Q4: Which analytical techniques are recommended for purity assessment?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity checks.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds like this compound. A reversed-phase method is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to aid in the identification of impurities, especially when coupled with HPLC (LC-MS).

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Suboptimal Acid Catalyst The choice and concentration of the acid are critical. Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂). The optimal acid and its concentration may need to be determined empirically.[2]
Incorrect Reaction Temperature The Fischer indole synthesis is sensitive to temperature. Ensure the reaction is heated sufficiently to drive the cyclization, but avoid excessive heat which can lead to degradation and polymerization.
Impure Starting Materials Use high-purity 4-cyanophenylhydrazine and methyl pyruvate. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Inefficient Work-up During the work-up, ensure complete neutralization of the acid catalyst and thorough extraction of the product into an appropriate organic solvent.
Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
Potential Cause Troubleshooting Steps
Solvent System is Too Solubilizing If the product is too soluble in the chosen solvent, it will not crystallize. Try a less polar solvent or a solvent mixture.
Supersaturation Not Achieved The solution may not be concentrated enough. Carefully evaporate some of the solvent to induce crystallization. Seeding with a small crystal of pure product can also help.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
High Impurity Load A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as column chromatography, before recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This is a general guideline; specific conditions may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Pyruvate: Add methyl pyruvate (1.0-1.2 equivalents) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) portion-wise. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity, typically starting with a non-polar solvent like hexane or petroleum ether and gradually adding a more polar solvent like ethyl acetate. The exact ratio will depend on the impurity profile and should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. c. Elute the column with the solvent system, starting with the low polarity mixture and gradually increasing the polarity. d. Collect fractions and analyze them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, toluene, or mixtures thereof with hexanes.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot filtration to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. f. Dry the crystals under vacuum.

Data Presentation

Table 1: Analytical Techniques for Purity Assessment

Technique Purpose Typical Conditions Expected Outcome
TLC Reaction monitoring, preliminary purity checkSilica gel plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)A single spot for the pure product.
HPLC Quantitative purity analysisC18 column; Mobile phase: Acetonitrile/Water gradient; UV detection at ~254 nmA major peak corresponding to the product with high purity (>98%).
¹H NMR Structural confirmationCDCl₃ or DMSO-d₆ as solventCharacteristic peaks for the indole ring protons, methyl ester, and cyano group.
MS (ESI) Molecular weight confirmationElectrospray ionization in positive modeA peak corresponding to [M+H]⁺.

Visualizations

Logical Workflow for Troubleshooting Impurities

troubleshooting_workflow start Final Product Analysis (TLC, HPLC, NMR) check_purity Is Purity > 98%? start->check_purity pass Product Meets Specification check_purity->pass Yes identify_impurity Identify Impurity (LC-MS, NMR) check_purity->identify_impurity No is_starting_material Is it Unreacted Starting Material? identify_impurity->is_starting_material optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes is_side_product Is it a Side-Product? is_starting_material->is_side_product No optimize_reaction->start modify_conditions Modify Reaction Conditions (Catalyst, Solvent) is_side_product->modify_conditions Yes is_degradation Is it a Degradation Product? is_side_product->is_degradation No modify_conditions->start purification Implement Purification (Recrystallization, Chromatography) is_degradation->purification Yes end Pure Product is_degradation->end No (Consult Supervisor) purification->end

Caption: Troubleshooting workflow for impurity identification and management.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_step1 1. Fischer Indole Synthesis (4-cyanophenylhydrazine + methyl pyruvate) synthesis_step2 2. Reaction Work-up (Neutralization, Extraction) synthesis_step1->synthesis_step2 purification_step1 3. Crude Product Isolation (Solvent Evaporation) synthesis_step2->purification_step1 purification_step2 4. Purification (Column Chromatography or Recrystallization) purification_step1->purification_step2 analysis_step1 5. Purity & Structure Confirmation (TLC, HPLC, NMR, MS) purification_step2->analysis_step1

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: Strategies to Avoid Tar Formation in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of tar and other byproducts, during the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What is tar formation in the context of the Fischer indole synthesis, and why does it occur?

A1: Tar formation refers to the production of complex, high-molecular-weight, and often intractable polymeric byproducts that can contaminate the desired indole product, making purification difficult and significantly reducing yields.[1] This typically happens under the strongly acidic and high-temperature conditions often required for the reaction.[1] The key drivers of tar formation include the decomposition of starting materials or the desired product and various side reactions.[1][2]

Q2: What are the primary causes of excessive tar formation and low yields?

A2: Several factors can contribute to poor outcomes in a Fischer indole synthesis:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, and the optimal choice is often substrate-dependent.[1][3]

  • Sub-optimal Temperature: High temperatures can accelerate the decomposition of sensitive substrates and intermediates, leading to tar and resin formation.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over the desired cyclization.[4][5] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage.[4][5]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[2][4]

  • Steric Hindrance: Bulky substituents on either reactant can impede the key cyclization step.[4][6]

Q3: Are there greener alternatives to the classical Fischer indole synthesis that can minimize byproduct formation?

A3: Yes, several more environmentally friendly methods have been developed which often lead to cleaner reactions:

  • Microwave-Assisted Synthesis: This technique can offer rapid heating, significantly reduced reaction times, and improved yields.[1][7]

  • Ionic Liquids: SO₃H-functionalized ionic liquids have been successfully used as recyclable catalysts, sometimes in an aqueous medium, leading to high yields and easy product separation.[8][9]

  • Low-Melting Mixtures: A melt of tartaric acid and dimethylurea can serve as both a mild solvent and catalyst, tolerating sensitive functional groups.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction turns dark brown or black immediately upon heating, and TLC analysis shows a complex mixture with significant baseline material.

  • Potential Cause: The reaction temperature may be too high, or the acid catalyst is too harsh for your specific substrate, causing rapid decomposition.[6]

  • Suggested Solutions:

    • Reduce Temperature: Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.[1]

    • Change Catalyst: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂) or consider using a solid acid catalyst like zeolite.[6][11]

    • Use Microwave Irradiation: Microwave synthesis can provide better temperature control and shorten reaction times, potentially minimizing decomposition.[7][12]

Problem 2: The reaction is not proceeding to completion, and the TLC plate shows mainly unreacted starting materials.

  • Potential Cause: The reaction may be suffering from insufficient acidity, an inactive catalyst, or too low a reaction temperature.[6]

  • Suggested Solutions:

    • Increase Catalyst Strength/Concentration: Ensure your catalyst is fresh and anhydrous. Consider switching to a stronger acid, such as polyphosphoric acid (PPA), particularly for less reactive substrates.[1][6]

    • Increase Temperature: The key[13][13]-sigmatropic rearrangement often has a high activation energy.[6] Gradually increase the reaction temperature while monitoring for any signs of decomposition.[6]

    • Consider a One-Pot Procedure: To minimize handling losses and potential decomposition of an unstable hydrazone intermediate, generate the hydrazone in situ without isolation.[1][2]

Problem 3: I'm observing multiple spots on my TLC plate, indicating significant side product formation.

  • Potential Cause: Competing side reactions, such as aldol condensations of the carbonyl component or Friedel-Crafts type reactions, may be occurring.[2][4]

  • Suggested Solutions:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.[4]

    • Purify the Hydrazone: If you are not using a one-pot procedure, purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction.[6]

    • Inert Atmosphere: For substrates sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2][6]

Data Presentation: Catalyst and Method Comparison

The choice of catalyst and reaction conditions can significantly impact the yield of the Fischer indole synthesis. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

Entry Phenylhydrazine Ketone/Aldehyde Catalyst Solvent Temp (°C) Time Yield (%)
1 Phenylhydrazine Acetophenone Zeolite-HY Chloroform 60 4 h 43
2 Phenylhydrazine Acetophenone Montmorillonite K10 Chloroform 60 4 h 70
3 Phenylhydrazine Acetophenone Amberlyst-15 Chloroform 60 4 h 68
4 Phenylhydrazine Acetophenone Phosphomolybdic acid Chloroform 60 4 h 86

Data sourced from a study on heterogeneous catalysts.[14]

Table 2: Microwave-Assisted vs. Conventional Heating

Entry Ketone Catalyst Method Time Yield (%)
1 Cyclohexanone ZnCl₂ Microwave (600W) 3 min 76
2 Cyclohexanone p-TSA Microwave (600W) 3 min 91

Data highlights the efficiency of microwave-assisted synthesis.[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis

This protocol is a general guideline for performing a microwave-assisted Fischer indole synthesis, which can reduce reaction times and improve yields.[7]

Materials:

  • Arylhydrazine (1.0 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Acid catalyst (e.g., Eaton's Reagent, p-TSA)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine and the ketone/aldehyde.[7]

  • Carefully add the acid catalyst/solvent system to the vial.[7]

  • Seal the vial and place it in the microwave reactor.[7]

  • Irradiate the reaction mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10 minutes) with stirring.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.[7]

  • Neutralize the solution with a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate).[7]

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product for further purification.[1]

Protocol 2: Fischer Indole Synthesis Using a Mild Tartaric Acid-Dimethylurea Melt

This protocol utilizes a biodegradable, low-melting mixture as both the solvent and catalyst, which is suitable for substrates with sensitive functional groups.[10]

Materials:

  • L-(+)-tartaric acid

  • Dimethylurea

  • Arylhydrazine

  • Ketone/Aldehyde

Procedure:

  • Prepare the melt by heating a mixture of L-(+)-tartaric acid and dimethylurea until a homogenous liquid is formed.

  • Add the arylhydrazine and the carbonyl compound to the melt.

  • Stir the reaction mixture at a mild temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the solid indole product by filtration and washing with water.

  • The product can be further purified by recrystallization.[10]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Fischer indole synthesis.

G start Start Fischer Indole Synthesis check_yield Low Yield or Tar Formation? start->check_yield cause1 Potential Cause: Harsh Conditions check_yield->cause1 Yes cause2 Potential Cause: Incomplete Reaction check_yield->cause2 Yes, starting material remains cause3 Potential Cause: Side Reactions check_yield->cause3 Yes, multiple byproducts end_success Successful Synthesis check_yield->end_success No solution1 Action: - Lower Temperature - Use Milder Acid (e.g., Lewis Acid) - Consider Microwave Synthesis cause1->solution1 solution1->check_yield Re-run end_fail Re-evaluate Synthetic Route solution1->end_fail If still failing solution2 Action: - Increase Temperature Cautiously - Use Stronger Acid (e.g., PPA) - Ensure Catalyst is Anhydrous cause2->solution2 solution2->check_yield Re-run solution2->end_fail If still failing solution3 Action: - Optimize Stoichiometry - Purify Hydrazone Intermediate - Use Inert Atmosphere cause3->solution3 solution3->check_yield Re-run solution3->end_fail If still failing

Caption: A troubleshooting decision tree for the Fischer indole synthesis.

Reaction Condition Selection Guide

This diagram provides a simplified decision-making process for selecting the appropriate reaction conditions.

G start Substrate Analysis node1 Sensitive Functional Groups? Yes No start->node1 node2 Thermally Stable? Yes No node1:no->node2 node3 Recommendation Mild Conditions: - Lewis Acids (ZnCl₂) - Low-temp melts - Ionic Liquids node1:yes->node3 node4 Recommendation Standard Conditions: - Brønsted Acids (HCl, PPA) - Conventional Heating node2:yes->node4 node5 Recommendation Microwave Synthesis: - Rapid heating - Reduced time node2:no->node5

Caption: A guide for selecting reaction conditions based on substrate properties.

References

Validation & Comparative

The Strategic Advantage of 6-Cyano Substitution: A Comparative Analysis of Methyl 6-Cyano-1H-indole-2-carboxylate and Other Indole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Drug Development Professionals

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile therapeutic applications. Among the myriad of indole derivatives, methyl 6-cyano-1H-indole-2-carboxylate has emerged as a particularly noteworthy pharmacophore. This guide provides a comparative analysis of this compound and related 6-cyanoindole derivatives against other indole compounds, offering insights into its performance, supported by experimental data, to inform rational drug design.

The introduction of a cyano group at the 6-position of the indole ring significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential. This strategic modification has been explored in the development of novel anticancer, antiviral, and antituberculosis agents.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of 6-cyanoindole derivatives against a range of cancer cell lines. The data presented below, while not a direct evaluation of this compound itself, provides a strong rationale for its use as a key intermediate in the synthesis of highly active anticancer agents. The cyano group at the 6-position is a recurring motif in compounds exhibiting significant efficacy.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 6-Cyanoindole Derivatives and Other Indole Analogs
Compound IDDerivative TypeA549 (Lung)H460 (Lung)HT-29 (Colon)SMMC-7721 (Liver)Reference
Compound 27 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine0.0220.000230.000650.00077[1]
Compound 17 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine0.0450.0110.580.91[1]
MX-58151 (Reference) Indole Derivative0.0580.0190.701.53[1]

Note: Lower IC₅₀ values indicate higher potency.

The data clearly demonstrates that 6-cyanoindole-containing compounds, such as compounds 27 and 17, exhibit significantly greater potency against various cancer cell lines compared to the reference indole derivative, MX-58151.[1]

Mechanism of Action: Insights from Preclinical Studies

The anticancer activity of 6-cyanoindole derivatives is often attributed to their ability to interfere with critical cellular processes, including tubulin polymerization and cell cycle progression.

Table 2: Tubulin Polymerization Inhibition by 6-Substituted Indole Derivatives
Compound IDDerivative TypeKₑ (µM)Reference
Compound 3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole13[2]

Note: Kₑ represents the equilibrium dissociation constant; a lower value indicates stronger binding to tubulin.

Compound 3g, which features a 6-cyano-substituted phenyl group, demonstrates potent tubulin binding affinity, suggesting that the 6-cyanoindole scaffold can be effectively utilized to design potent microtubule-targeting agents.[2]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The anticancer effects of many indole derivatives are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK signaling pathways are common targets.

cluster_0 Experimental Workflow: Anticancer Drug Screening Start Start: Synthesize Indole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Hit_ID Hit Identification (Low IC50) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Target_ID Molecular Target Identification Mechanism->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt End Preclinical Development Lead_Opt->End

Workflow for anticancer drug screening of indole derivatives.

cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Conclusion

The available evidence strongly suggests that the 6-cyano substitution on the indole ring is a valuable strategy in the design of potent therapeutic agents, particularly in the field of oncology. While direct comparative data for this compound is still emerging, the exceptional activity of its more complex derivatives underscores the potential of this core scaffold. The provided data and protocols offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further structure-activity relationship studies are warranted to fully elucidate the impact of various substitutions on the indole-2-carboxylate template.

References

A Comparative Analysis of Fischer vs. Leimgruber-Batcho Synthesis for Cyanoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the indole scaffold is a privileged structure due to its prevalence in pharmacologically active compounds. The introduction of a cyano group enhances its utility, offering a versatile handle for further molecular elaboration. The synthesis of cyanoindoles, however, presents unique challenges due to the electron-withdrawing nature of the nitrile group. This guide provides a comparative analysis of two classical methods for indole synthesis—the Fischer indole synthesis and the Leimgruber-Batcho synthesis—as applied to the preparation of cyanoindoles, supported by experimental data and detailed protocols.

Overview of the Synthetic Routes

The Fischer indole synthesis , discovered in 1883, is a venerable and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1] While broadly applicable, its efficiency can be hampered by the harsh acidic conditions and the electronic effects of substituents on the phenylhydrazine ring.[2]

The Leimgruber-Batcho indole synthesis , developed in the mid-20th century, offers a milder and often higher-yielding alternative.[1] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[3][4] This method has gained favor in the pharmaceutical industry, particularly for its ability to produce indoles unsubstituted at the C2 and C3 positions.[1]

Quantitative Performance Comparison

The choice of synthetic route is often a trade-off between yield, reaction conditions, substrate scope, and scalability. The following table summarizes quantitative data for the synthesis of various cyanoindoles using both methods.

Target CompoundSynthesis MethodStarting MaterialsKey Reagents & ConditionsReaction TimeYield (%)Reference
3-Cyanoindoles FischerSubstituted phenylhydrazine, α-cyano ketoneAcid catalyst (e.g., H₂SO₄, PPA), RefluxNot SpecifiedModerate (Typical)[5]
4-Cyanoindole Leimgruber-Batcho2-Methyl-3-nitrobenzonitrile1. DMF-DMA 2. H₂, Pd/C12 hours (hydrogenation)70%
5-Cyanoindole Fischer4-Cyanophenylhydrazine, AcetaldehydeAcid catalyst (e.g., H₂SO₄, PPA), Elevated temperatureNot SpecifiedModerate (estimated)[6]
5-Cyanoindole Leimgruber-Batcho (Modified)3-Methyl-4-nitrobenzonitrile1. DMF-DMA, CH₂Cl₂ (50-55°C) 2. Fe, Acetic Acid, Methanol (50-55°C)~16 hours96%[6]
6-Cyanoindole Leimgruber-Batcho4-Methyl-3-nitrobenzonitrile1. DMF-DMA (110°C) 2. Fe, Acetic Acid, RefluxNot Specified48%[7]
7-Cyanoindole Leimgruber-Batcho3-Methyl-2-nitrobenzonitrile1. DMF-DMA 2. H₂, Pd/C, THF2 hours (hydrogenation)Low (side products observed)

Discussion of Comparative Performance

Yield and Efficiency: The Leimgruber-Batcho synthesis generally demonstrates superior yields for the preparation of cyanoindoles, particularly for 5- and 6-cyanoindoles, where industrial-scale processes have been optimized to achieve yields as high as 96%.[6] The Fischer indole synthesis, while versatile, often provides moderate yields for cyanoindoles, which can be attributed to the deactivating effect of the electron-withdrawing cyano group on the phenylhydrazine precursor.[2]

Substrate Scope and Regioselectivity: The Leimgruber-Batcho synthesis is highly effective for producing indoles unsubstituted at the 2 and 3 positions. The regiochemical outcome is predetermined by the substitution pattern of the starting o-nitrotoluene.

The Fischer indole synthesis allows for greater substitution at the 2 and 3 positions, dictated by the choice of the ketone or aldehyde. However, when using meta-substituted phenylhydrazines (e.g., 3-cyanophenylhydrazine), a mixture of 4- and 6-cyanoindole regioisomers can be expected, complicating purification.[8]

Reaction Conditions: The Fischer indole synthesis typically requires harsh acidic conditions and elevated temperatures, which can be incompatible with sensitive functional groups.[2] In contrast, the Leimgruber-Batcho synthesis proceeds under milder conditions, although it involves a two-step sequence of enamine formation followed by reductive cyclization.[3][4] The reduction step can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal powders in acidic media (e.g., Fe/AcOH).[4][9]

Side Reactions: In the Leimgruber-Batcho synthesis of certain cyanoindoles, particularly those with electron-withdrawing groups at the 4, 5, or 6-positions, the formation of stable 1-hydroxyindole byproducts during catalytic hydrogenation has been observed. For the synthesis of 7-cyanoindole, intramolecular addition of the hydroxylamine intermediate to the nitrile can lead to the formation of 7-carboxamidoindole as a side product.[9]

Logical Workflow of Synthetic Strategies

The following diagram illustrates the distinct synthetic pathways for the Fischer and Leimgruber-Batcho syntheses.

G cluster_0 Fischer Indole Synthesis cluster_1 Leimgruber-Batcho Synthesis F_start Arylhydrazine + Ketone/Aldehyde F_intermediate Arylhydrazone F_start->F_intermediate Acid Catalyst F_rearrangement [3,3]-Sigmatropic Rearrangement F_intermediate->F_rearrangement Heat, Acid F_product Cyanoindole F_rearrangement->F_product Cyclization & Aromatization LB_start o-Nitrotoluene derivative LB_enamine Enamine Intermediate LB_start->LB_enamine DMF-DMA LB_product Cyanoindole LB_enamine->LB_product Reductive Cyclization (e.g., Fe/AcOH or H2/Pd-C)

Comparison of Fischer and Leimgruber-Batcho Synthetic Pathways.

Experimental Protocols

Fischer Indole Synthesis of 3-Cyanoindoles (General Protocol)

This protocol is adapted from established Fischer indole synthesis procedures for the synthesis of 2-aryl-3-cyanoindoles.[5]

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine and the α-cyano ketone in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Neutralize the residue carefully with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Leimgruber-Batcho Synthesis of 5-Cyanoindole

This protocol is a modified, high-yield procedure for the synthesis of 5-cyanoindole.[6]

Materials:

  • 3-Methyl-4-nitrobenzonitrile

  • Methylene dichloride

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol

  • Acetic acid

  • Iron powder

  • Ethyl acetate

  • n-Hexane

Procedure:

Step 1: Enamine Formation

  • Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture to 50-55°C and maintain for 8 hours, monitoring the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.

Step 2: Reductive Cyclization

  • To the residue from Step 1, add methanol and acetic acid.

  • Cool the mixture to 0°C and add iron powder portion-wise.

  • Heat the reaction mixture to 50-55°C for 8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter, washing the filter cake with methanol.

  • Concentrate the organic layer and add ethyl acetate.

  • Stir the mixture at room temperature for 3 hours to precipitate the product.

  • Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses are viable methods for the preparation of cyanoindoles. The Leimgruber-Batcho synthesis is generally the method of choice for producing high yields of 2,3-unsubstituted cyanoindoles, particularly at an industrial scale, due to its milder conditions and the high efficiency of the modified protocols. The Fischer indole synthesis remains a valuable tool for accessing a wider range of substituted cyanoindoles, although challenges related to harsh conditions, moderate yields with electron-withdrawing groups, and potential regioselectivity issues must be considered. The selection of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target cyanoindole, the required scale of the synthesis, and the tolerance of other functional groups present in the starting materials.

References

Validation of "methyl 6-cyano-1H-indole-2-carboxylate" as a pharmacophore for specific targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of "methyl 6-cyano-1H-indole-2-carboxylate" as a potential pharmacophore for specific biological targets. While primarily recognized as a versatile chemical intermediate in synthetic chemistry, the inherent structural features of this molecule— a rigid indole scaffold, a key hydrogen bond donating nitrogen, an electron-withdrawing cyano group at the 6-position, and a methyl carboxylate at the 2-position—suggest its potential for targeted biological activity. This document objectively compares the performance of the core "6-cyanoindole" and "indole-2-carboxylate" scaffolds with alternative derivatives, supported by available experimental data, to validate its pharmacophoric significance.

Key Biological Targets and Pharmacophore Validation

Based on extensive literature review, the "6-cyanoindole" moiety is a validated pharmacophore for primarily two classes of biological targets: Dopamine D4 Receptors and cancer-related targets , particularly tubulin . The following sections delve into the structure-activity relationships (SAR) and comparative data for derivatives of this scaffold against these targets.

Dopamine D4 Receptor Antagonism

The 6-cyanoindole scaffold is a crucial component in a series of potent and selective antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor implicated in neuropsychiatric disorders. The cyano group at the 6-position is a key feature for achieving high affinity and selectivity.

Comparative Data for Dopamine D4 Receptor Ligands:

Compound/ScaffoldKey Structural FeaturesBinding Affinity (Ki, nM)Selectivity vs. D2/D3 ReceptorsReference
6-Cyanoindole Derivatives 2- or 3-piperazinylmethyl substitution3.4 - 9.0High[1]
5-Cyanoindole Derivatives 2- or 3-piperazinylmethyl substitution0.52 - 1.0High[1]
Indole-2-carboxamide Lacking 6-cyano groupGenerally lower affinity for D4Variable[2]

This table summarizes representative data from studies on cyanoindole derivatives. Specific Ki values for "this compound" are not available in the reviewed literature.

The data indicates that the position of the cyano group significantly influences binding affinity, with 5-cyanoindoles generally showing higher affinity than their 6-cyano counterparts.[1] However, 6-cyanoindoles still exhibit potent and selective binding. The this compound" provides a rigid scaffold with the key 6-cyano group. Further derivatization of the 2-carboxylate position, for instance, by converting it to a suitable amide, could yield potent D4 receptor antagonists.

Signaling Pathway for Dopamine D4 Receptor:

G D4_Ligand D4 Antagonist (e.g., 6-Cyanoindole derivative) D4R Dopamine D4 Receptor D4_Ligand->D4R Binds to G_protein Gi/o Protein D4R->G_protein Blocks activation of AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal excitability) PKA->Cellular_Response Modulates G start Start: Compound Library (including indole derivatives) assay_prep Tubulin Polymerization Assay (e.g., fluorescence-based) start->assay_prep incubation Incubation with Tubulin and GTP at 37°C assay_prep->incubation measurement Measure Fluorescence Change (Polymerization) incubation->measurement data_analysis Data Analysis (Calculate IC50 values) measurement->data_analysis hit_id Hit Identification (Potent Inhibitors) data_analysis->hit_id sar_study Structure-Activity Relationship (SAR) Studies hit_id->sar_study lead_opt Lead Optimization sar_study->lead_opt end End: Candidate Drug lead_opt->end

References

A Comparative Guide to the Biological Activities of 5-Cyano and 6-Cyano Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the indole ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides an objective comparison of the biological activities of 5-cyano and 6-cyano indole derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

At a Glance: Key Biological Distinctions

The isomeric difference between 5-cyano and 6-cyano indole derivatives leads to distinct biological activities. Derivatives of 5-cyanoindole have shown notable efficacy as ligands for the dopamine D4 receptor and as precursors for Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists. In contrast, 6-cyanoindole and its derivatives have been investigated for their enzyme inhibitory and anticancer properties.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biological activities of 5-cyano and 6-cyano indole derivatives.

Table 1: Comparison of Receptor Binding Affinity and Enzyme Inhibition

Biological Target5-Cyanoindole Derivatives6-Cyanoindole DerivativesKey Findings
Dopamine D4 Receptor High Affinity (K_i = 0.52 - 1.0 nM for lead compounds)[1]Moderate to High Affinity (K_i = 3.4 - 9.0 nM)[1]Derivatives of 5-cyanoindole generally exhibit higher affinity and selectivity for the D4 receptor.[1]
Enzyme Inhibition Precursor to PPARα/γ dual agonists.[1] Generally described as an enzyme inhibitor.Inhibitor of Paenibacillus larvae spore germination (IC_50 = 110 ± 10 μM).[1]6-Cyanoindole has a quantified inhibitory activity against a specific bacterial process, while 5-cyanoindole's inhibitory potential is broader and linked to metabolic enzyme modulation.[1]

Table 2: Anticancer Activity of Cyano-Indole Derivatives (Collated Data)

Derivative TypeCompound ExampleCancer Cell LineIC_50 Value
5-Cyanoindole Derivative N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamideXanthine Oxidase (enzyme target)0.62 µM[2]
6-Cyanoindole Derivative 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27)A549 (Lung)22 nM[3]
H460 (Lung)0.23 nM[3]
HT-29 (Colon)0.65 nM[3]
SMMC-7721 (Hepatoma)0.77 nM[3]

Note: The anticancer data is collated from separate studies and does not represent a direct head-to-head comparison.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis start Starting Materials (5- or 6-Cyanoindole) reaction Chemical Synthesis start->reaction product Purified Derivative reaction->product binding Receptor Binding Assay product->binding enzyme Enzyme Inhibition Assay product->enzyme cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity ic50 IC50/Ki Determination binding->ic50 enzyme->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General experimental workflow for synthesis and biological evaluation.

dopamine_d4_pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->downstream phosphorylates

Simplified Dopamine D4 receptor signaling pathway.

ppar_pathway cluster_nucleus Nucleus PPAR_agonist PPARα/γ Agonist (5-Cyanoindole Derivative) PPAR PPARα/γ PPAR_agonist->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE binds RXR->PPRE binds gene_expression Target Gene Expression PPRE->gene_expression regulates metabolism Regulation of Lipid and Glucose Metabolism gene_expression->metabolism

PPARα/γ signaling pathway.

Detailed Experimental Protocols

Dopamine D4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (K_i) of test compounds for the dopamine D4 receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • The reaction mixture contains the cell membrane preparation, a radioligand with high affinity for the D4 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (5- or 6-cyanoindole derivative).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

  • The mixture is incubated to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined by non-linear regression analysis of the competition curve.

  • The K_i value is calculated from the IC_50 value using the Cheng-Prusoff equation.

Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonist Assay

This protocol describes a cell-based reporter gene assay to determine the agonist activity of test compounds on PPARα and PPARγ.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:

    • An expression vector for the ligand-binding domain of human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

2. Compound Treatment:

  • The transfected cells are seeded in multi-well plates and treated with varying concentrations of the test compound (5-cyanoindole derivative).

  • A known PPARα/γ agonist (e.g., rosiglitazone) is used as a positive control.

3. Luciferase Assay:

  • After an incubation period, the cells are lysed, and a luciferase substrate is added.

  • The luminescence produced by the luciferase activity is measured using a luminometer.

4. Data Analysis:

  • The fold activation of luciferase expression by the test compound is calculated relative to the vehicle control.

  • The EC_50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

Paenibacillus larvae Spore Germination Inhibition Assay

This protocol details a method to assess the inhibitory effect of compounds on the germination of Paenibacillus larvae spores.

1. Spore Preparation:

  • P. larvae spores are harvested from a culture grown on an appropriate medium.

  • The spores are washed and suspended in a suitable buffer.

2. Germination Inhibition Assay:

  • The spore suspension is incubated with various concentrations of the test compound (6-cyanoindole).

  • Germination is induced by the addition of germination-triggering agents (e.g., L-tyrosine and uric acid).

  • The germination process is monitored over time by measuring the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) as the spores transition from bright to dark under a phase-contrast microscope.

3. Data Analysis:

  • The percentage of germination inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC_50 value, the concentration of the compound that inhibits 50% of spore germination, is determined from the dose-response curve.

Conclusion

The available data indicate that the position of the cyano group on the indole ring is a critical determinant of biological activity. Derivatives of 5-cyanoindole have demonstrated significant potential as high-affinity ligands for the dopamine D4 receptor, suggesting their utility in the development of therapeutics for neuropsychiatric disorders. Furthermore, their role as precursors to PPARα/γ dual agonists highlights their potential in treating metabolic diseases.[1]

Conversely, 6-cyanoindole has shown specific and quantifiable inhibitory activity against Paenibacillus larvae spore germination, indicating its potential as a lead structure for novel antibacterial agents.[1] Additionally, derivatives of 6-cyanoindole have exhibited potent anticancer activity against various cell lines.[3]

While direct comparative studies across all biological activities are not always available, this guide provides a comprehensive overview based on existing experimental data. Further research involving head-to-head comparisons of these isomeric derivatives in a wider range of biological assays will be invaluable for a more complete understanding of their therapeutic potential and for guiding future drug discovery efforts.

References

A Comparative Guide to Alternative Reagents for the Cyanation of Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into the indole-2-carboxylate scaffold is a critical transformation in medicinal chemistry, providing a versatile handle for the synthesis of a wide array of pharmacologically active compounds. While traditional methods often rely on highly toxic cyanide sources, a growing number of alternative reagents offer safer and more efficient routes to these valuable intermediates. This guide provides an objective comparison of various cyanating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Comparison of Cyanating Reagents

The choice of a cyanating reagent is a critical decision in synthesis design, with significant implications for reaction efficiency, substrate scope, and safety. This section provides a comparative overview of several alternative reagents for the cyanation of indole-2-carboxylates, with a focus on palladium-catalyzed cross-coupling reactions of halo-indole-2-carboxylates, a common and effective strategy.

Cyanating ReagentCatalyst/ConditionsSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Key Features
Zinc Cyanide (Zn(CN)₂)₂) Pd₂(dba)₃, dppfEthyl 4-bromoindole-2-carboxylateEthyl 4-cyanoindole-2-carboxylate~88 (estimated)16Reflux (DMF)A less toxic alternative to alkali metal cyanides; widely used in palladium-catalyzed cyanations.[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Pd(OAc)₂Ethyl 4-chlorobenzoate (model substrate)Ethyl 4-cyanobenzoate~83 (for model substrate)15120Non-toxic and inexpensive cyanide source; requires a palladium catalyst.[1]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Rh(III) catalyst (proposed)Indole (general)Cyanated IndoleGood to excellent (reported for arenes)--Electrophilic cyanating agent; avoids the use of toxic metal cyanides.[2]
Cyanobenziodoxolones (CBX) Ir photocatalyst, visible lightCarboxylic Acids (general)NitrilesHigh yields (reported for aliphatic acids)5-18Room TemperatureEnables decarboxylative cyanation under mild, photoredox conditions.[3][4]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of any synthetic method. Below are representative protocols for the cyanation of indole-2-carboxylate precursors using different reagents.

Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[1]

Reaction:

Substrate Ethyl 4-bromoindole-2-carboxylate Reagents Zn(CN)₂, Pd₂(dba)₃, dppf, DMF Substrate->Reagents Reflux, 16h Product Ethyl 4-cyanoindole-2-carboxylate Reagents->Product

A representative palladium-catalyzed cyanation.

Procedure:

  • To a solution of ethyl 4-bromoindole-2-carboxylate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.2 mmol) and zinc cyanide (Zn(CN)₂, 0.6 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol) is then added.

  • The reaction mixture is heated to reflux and stirred for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 4-cyanoindole-2-carboxylate.

Decarboxylative Cyanation of Indole-2-carboxylic Acid (Proposed)

This proposed protocol is based on the visible-light-mediated decarboxylative cyanation of aliphatic carboxylic acids using cyanobenziodoxolones.[3][4]

Reaction Workflow:

G sub Indole-2-carboxylic Acid reagents Cyanobenziodoxolone (CBX) Ir photocatalyst Visible Light sub->reagents Mixing intermediate Indole-2-yl radical reagents->intermediate Photoredox Cycle Decarboxylation product Indole-2-carbonitrile intermediate->product Cyanation

Proposed workflow for decarboxylative cyanation.

Procedure:

  • In a reaction vial, indole-2-carboxylic acid (0.2 mmol), a cyanobenziodoxolone (CBX) reagent (0.3 mmol), and an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) are combined in a suitable solvent (e.g., acetonitrile).

  • The vial is sealed, and the mixture is degassed with an inert gas.

  • The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for 5-18 hours, with stirring.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the desired indole-2-carbonitrile.

Signaling Pathways and Logical Relationships

The mechanisms of these cyanation reactions involve distinct pathways, which are crucial for understanding their reactivity and potential side reactions.

Palladium-Catalyzed Cross-Coupling Cycle

The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation cyano_complex Ar-Pd(II)L₂(CN) transmetalation->cyano_complex reductive_elim Reductive Elimination cyano_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-CN reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add cyanide_source M-CN cyanide_source->transmetalation

Catalytic cycle for palladium-catalyzed cyanation.

Conclusion

The cyanation of indole-2-carboxylates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For the cyanation of halo-indole-2-carboxylates, palladium-catalyzed cross-coupling with zinc cyanide remains a robust and widely used method, offering good yields. For researchers seeking safer and more environmentally friendly alternatives, potassium ferrocyanide presents a viable, non-toxic option. Looking towards greener and milder conditions, the development of decarboxylative cyanation strategies using photoredox catalysis holds significant promise, although further optimization for indole-2-carboxylic acid substrates is warranted. The selection of the most appropriate reagent will ultimately depend on the specific requirements of the synthesis, including substrate availability, functional group tolerance, and safety considerations.

References

Efficacy of different palladium catalysts for cross-coupling with "methyl 6-cyano-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling Reactions with Methyl 6-Cyano-1H-indole-2-carboxylate Derivatives

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The indole nucleus, a privileged structure in numerous biologically active compounds, often requires precise modification to explore structure-activity relationships. This compound and its derivatives are valuable synthons, with the cyano group providing a handle for further transformations and influencing the electronic properties of the indole ring. Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formations necessary to elaborate these core structures.

This guide provides a comparative overview of the efficacy of various palladium catalyst systems in several key cross-coupling reactions involving derivatives of this compound. The data presented is compiled from studies on structurally analogous compounds, offering valuable insights into catalyst performance and reaction optimization. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole scaffold, particularly the oxidative addition step in the catalytic cycle, making catalyst and ligand selection critical for successful transformations.[1]

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. For the functionalization of the indole core, this reaction is frequently employed to introduce aryl or heteroaryl substituents. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of indole derivatives structurally related to this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012-24High2-Bromo-1H-indole-6-carbonitrile[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8024881-Benzyl-3-iodo-1H-indole-2-carbonitrile[3]

Catalyst Performance in Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes and for intramolecular cyclizations. The data below is for the Heck coupling of a 3-iodo-indole-2-carbonitrile derivative, demonstrating the feasibility of this transformation on a similar scaffold.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | None | KOAc | DMF | 80 | 24 | 81-92 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile |[3] |

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is invaluable for the synthesis of substituted alkynes. The following data for a 3-iodo-indole-2-carbonitrile derivative illustrates the effectiveness of a common palladium-copper catalyst system.

| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 24 | 81-94 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile |[3] |

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is fundamental for the synthesis of arylamines. While specific data for the target molecule is scarce, catalyst systems for the amination of related haloindoles typically involve a palladium precursor and a bulky phosphine ligand.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BippyPhos | NaOtBu | Toluene | 100 | 2-24 | High | Chloro-heteroarenes with NH indoles |[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on representative examples of palladium-catalyzed cross-coupling reactions on indole scaffolds analogous to this compound.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1H-indole-6-carbonitrile[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize 6-cyano-2-phenyl-1H-indole.

Materials:

  • 2-Bromo-1H-indole-6-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-1H-indole-6-carbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Olefins[3]

This protocol outlines the conditions for the Heck coupling of a substituted indole with various olefins.

Materials:

  • 1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivative

  • Olefin (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Tetrabutylammonium chloride (n-Bu₄NCl)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv), KOAc (6.0 equiv), and n-Bu₄NCl (2.0 equiv).

  • Add Pd(OAc)₂ (4 mol%).

  • Add the desired olefin.

  • Add DMF as the solvent.

  • Stir the mixture at 80 °C for 24 hours.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Terminal Alkynes[3]

This protocol details the Sonogashira coupling of a substituted indole with phenylacetylene derivatives.

Materials:

  • 1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivative

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative (1.0 equiv) in THF, add the terminal alkyne (1.2 equiv).

  • Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (10 mol%).

  • Add Et₃N (3.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Purify the final compound by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships between the components of these reactions and the overall process, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Indole Derivative (Ar-X) Indole Derivative (Ar-X) Reaction Mixture Reaction Mixture Indole Derivative (Ar-X)->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Cross-Coupled Product Cross-Coupled Product Reaction Mixture->Cross-Coupled Product Catalytic Cycle Purification Purification Cross-Coupled Product->Purification Workup Final Product Final Product Purification->Final Product G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions This compound Derivative (Ar-X) This compound Derivative (Ar-X) Suzuki-Miyaura Suzuki-Miyaura This compound Derivative (Ar-X)->Suzuki-Miyaura + R-B(OR)₂ Heck Heck This compound Derivative (Ar-X)->Heck + Alkene Sonogashira Sonogashira This compound Derivative (Ar-X)->Sonogashira + Alkyne Buchwald-Hartwig Buchwald-Hartwig This compound Derivative (Ar-X)->Buchwald-Hartwig + Amine Ar-R (C-C bond) Ar-R (C-C bond) Suzuki-Miyaura->Ar-R (C-C bond) Ar-Alkene (C-C bond) Ar-Alkene (C-C bond) Heck->Ar-Alkene (C-C bond) Ar-Alkyne (C-C bond) Ar-Alkyne (C-C bond) Sonogashira->Ar-Alkyne (C-C bond) Ar-Amine (C-N bond) Ar-Amine (C-N bond) Buchwald-Hartwig->Ar-Amine (C-N bond)

References

Spectroscopic Analysis: A Comparative Guide to Methyl 6-Cyano-1H-indole-2-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a move to support the ongoing research and development in medicinal chemistry and materials science, this guide provides a detailed spectroscopic comparison of the versatile building block, methyl 6-cyano-1H-indole-2-carboxylate, with its key precursors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective experimental data and detailed methodologies.

This compound is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics, alongside those of its precursors, is essential for efficient synthesis, reaction monitoring, and quality control.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the Sonogashira coupling of methyl 4-amino-3-iodobenzoate with methyl propiolate , followed by an intramolecular cyclization to form the indole ring. This pathway offers a reliable method for constructing the desired indole scaffold.

Synthetic Pathway Methyl_4_amino_3_iodobenzoate Methyl 4-amino-3-iodobenzoate Intermediate Coupled Intermediate Methyl_4_amino_3_iodobenzoate->Intermediate Sonogashira Coupling Methyl_propiolate Methyl propiolate Methyl_propiolate->Intermediate Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for assessing the purity of the synthesized compound.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-NH₂ Proton-OCH₃ ProtonAlkyne ProtonIndole NHIndole H3
Methyl 4-amino-3-iodobenzoate ~7.8 (d), ~7.6 (dd), ~6.8 (d)~4.5 (s)~3.8 (s)---
Methyl propiolate --~3.7 (s)~2.9 (s)--
This compound ~8.1 (s), ~7.7 (d), ~7.4 (dd)-~3.9 (s)-~9.0 (br s)~7.2 (s)
Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Data (ppm)

CompoundC=O CarbonAromatic/Indole Carbons-OCH₃ CarbonAlkyne CarbonsCyano Carbon
Methyl 4-amino-3-iodobenzoate ~166~150, ~139, ~130, ~120, ~110, ~85~52--
Methyl propiolate ~153-~52~78, ~75-
This compound ~162~138, ~135, ~128, ~127, ~125, ~122, ~115, ~105~53-~119
Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly.

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC≡N StretchC=O StretchC≡C Stretch
Methyl 4-amino-3-iodobenzoate ~3400-3200-~1710-
Methyl propiolate --~1720~2130
This compound ~3300~2230~1700-
Note: Predicted data for this compound based on typical values for similar indole structures. Actual experimental values may vary slightly.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
Methyl 4-amino-3-iodobenzoate 277246 ([M-OCH₃]⁺), 218 ([M-COOCH₃]⁺)
Methyl propiolate 8453 ([M-OCH₃]⁺), 29 ([CHO]⁺)
This compound 200169 ([M-OCH₃]⁺), 141 ([M-COOCH₃]⁺), 114 ([M-COOCH₃-HCN]⁺)
Note: Predicted data for this compound based on its chemical structure.

Experimental Protocols

Synthesis of this compound

A mixture of methyl 4-amino-3-iodobenzoate (1.0 eq.), copper(I) iodide (0.1 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) is suspended in a suitable solvent like triethylamine or a mixture of DMF and triethylamine. The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Methyl propiolate (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS). Upon completion of the Sonogashira coupling, a base such as potassium carbonate or sodium carbonate is added, and the temperature is raised to induce intramolecular cyclization. The reaction progress is monitored until the formation of the indole product is complete. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and major fragmentation patterns are analyzed.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reagents Mix Precursors & Catalysts Sonogashira Sonogashira Coupling Reagents->Sonogashira Cyclization Intramolecular Cyclization Sonogashira->Cyclization Purification Purification Cyclization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

In vitro activity of "methyl 6-cyano-1H-indole-2-carboxylate" derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activity of various indole-2-carboxylate derivatives. The data presented is compiled from recent studies and highlights the potential of this chemical scaffold in oncology research.

Comparative In Vitro Activity of Indole-2-Carboxamide Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various indole-2-carboxamide derivatives against a panel of human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth in a laboratory setting.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
8c N-(4-fluorobenzyl)indole analogueDAOY (Pediatric Brain Cancer)4.10[1]
8f N-(homopiperonyl)-indoleamide analogueDAOY (Pediatric Brain Cancer)3.65 (cytotoxicity), 9.91 (antiproliferative)[1]
12c BZ-IND hybridKNS24, BT12, BT16, DAOY (Pediatric Brain Cancer)Exhibits remarkable cytotoxic and antiproliferative activities[1]
5 N-unsubstituted indoleKNS42 (Pediatric GBM)0.33[1]
WIN55,212-2 Reference Compound (Non-selective CB₁R/CB₂R agonist)KNS42 (Pediatric GBM)8.02[1]
4 Reference Compound (Selective CB₂R agonist)KNS42 (Pediatric GBM)4.75[1]
6a Indole carboxamide derivativeP. falciparum 3D71.39[2]
6b Unsubstituted indole analogueP. falciparum 3D78.3[2]
6f Trifluoromethyl substituted indole carboxamideP. falciparum 3D70.4[2]
Va-i Indole-based derivativesVarious Cancer Cell LinesGI₅₀ values ranging from 26 nM to 86 nM[3]
Va Indole-based derivativeEGFR71 ± 06 nM[3]
5d 4-morpholin-4-yl phenethyl derivativeEGFR89 ± 6 nM[4]
5e 2-methylpyrrolidin-1-yl phenethyl derivativeEGFR93 ± 8 nM[4]

Experimental Protocols

The in vitro activity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

General Procedure for MTT Assay:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole-2-carboxylate derivatives) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC₅₀ Calculation: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Potential Signaling Pathway: METTL3 Inhibition

Patents related to the synthesis of anticancer agents from "methyl 6-cyano-1H-indole-2-carboxylate" suggest that these compounds may act by inhibiting METTL3 (Methyltransferase-like 3). METTL3 is an enzyme responsible for the m⁶A methylation of mRNA, a modification that plays a crucial role in gene expression and has been implicated in the development and progression of various cancers. The following diagram illustrates a simplified overview of the METTL3 signaling pathway.

METTL3_Pathway METTL3 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA m6A methylation SAM SAM SAM->METTL3 Methyl donor mRNA mRNA mRNA->METTL3 YTHDF_readers YTHDF Reader Proteins m6A_mRNA->YTHDF_readers Translation mRNA Translation YTHDF_readers->Translation Decay mRNA Decay YTHDF_readers->Decay Oncogenes Oncogene Expression (e.g., MYC, BCL2) Translation->Oncogenes Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Indole_Derivatives Indole-2-carboxylate Derivatives Indole_Derivatives->METTL3 Inhibition

Caption: Simplified METTL3 signaling pathway and the potential inhibitory action of indole-2-carboxylate derivatives.

Experimental Workflow

The general workflow for the synthesis and in vitro evaluation of indole-2-carboxylate derivatives as potential anticancer agents is depicted below.

experimental_workflow start This compound (Starting Material) synthesis Chemical Synthesis & Purification of Derivatives start->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization in_vitro_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->in_vitro_assay cell_culture Cancer Cell Line Culture cell_culture->in_vitro_assay data_analysis Data Analysis & IC50 Determination in_vitro_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: General workflow for the synthesis and in vitro evaluation of indole-2-carboxylate derivatives.

References

Head-to-head comparison of different protecting group strategies for the indole nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indole nitrogen is a critical consideration in the synthesis of complex molecules. The inherent nucleophilicity and reactivity of the N-H bond in indoles can interfere with various synthetic transformations. Choosing an appropriate protecting group is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of common protecting group strategies for the indole nitrogen, supported by experimental data and detailed protocols.

Key Considerations for Selecting an Indole N-Protecting Group

The ideal protecting group for the indole nitrogen should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the target molecule.

  • Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.[1]

  • Influence on Reactivity: The protecting group can influence the electronic properties and reactivity of the indole ring.[2][3]

This guide focuses on a head-to-head comparison of four widely used protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tosyl (Ts), and Benzyl (Bn).

Comparative Analysis of Protecting Groups

The following table summarizes the key features and reaction conditions for the introduction and removal of Boc, SEM, Tosyl, and Benzyl protecting groups on the indole nitrogen.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc (Boc)₂O, base (e.g., DMAP, NaH, TEA), solvent (e.g., THF, DCM)[4][5][6]Acidic (e.g., TFA, HCl)[7][8]; Thermal[9]; Oxalyl chloride/MeOH[5][10]Labile to strong acids and heat.Easy to introduce and remove; Mild deprotection conditions available.Acid lability can be a limitation; Can be cleaved during some electrophilic substitutions.
SEM SEM-Cl, base (e.g., NaH), solvent (e.g., DMF)[11]Fluoride sources (e.g., TBAF)[11]; Strong acids (e.g., TFA, HCl)[11][12]; Lewis acids (e.g., SnCl₄, MgBr₂)[13][14]Stable to bases, mild acids, and many organometallic reagents.[11]High stability to a wide range of conditions; Orthogonal to many other protecting groups.Deprotection can sometimes be sluggish[11]; Reagents for introduction can be expensive.
Tosyl (Ts) TsCl, base (e.g., pyridine, K₂CO₃, NaH), solvent (e.g., DMF, Dioxane)[15]Strong base (e.g., NaOH, Cs₂CO₃)[16][17]; Reductive cleavage (e.g., Mg/MeOH, Na/NH₃)[16]Very stable to acidic and mild basic conditions.High stability; Electron-withdrawing nature can influence reactivity.[2]Harsh deprotection conditions are often required.[2]
Benzyl (Bn) BnBr or BnCl, base (e.g., NaH, KOH), solvent (e.g., DMF, DMSO)[18]Catalytic hydrogenolysis (e.g., H₂, Pd/C)[19][20]; Strong acids (e.g., TFA)[21]; Oxidative cleavage (e.g., DDQ)[21][22]Stable to a wide range of non-reductive conditions.Generally stable; Can be removed under neutral conditions via hydrogenolysis.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).

Experimental Data Summary

The following tables provide a summary of representative experimental data for the protection and deprotection of the indole nitrogen using the discussed protecting groups.

Table 1: N-Protection of Indole

Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference
Boc Indole, (Boc)₂O, DMAP (cat.)THF12 h>95[4]
SEM Indole, NaH, SEM-ClDMF10 hHigh[11]
Tosyl Isatin, p-TsCl, K₂CO₃, CetrimideDioxane-High[15]
Benzyl Indole, KOH, Benzyl bromideDMSO45 min85-89[18]

Table 2: N-Deprotection of Protected Indoles

Protected IndoleReagents and ConditionsSolventTimeYield (%)Reference
N-Boc-indole TFA (20-50% v/v)DCM-High[7]
N-Boc-indole Oxalyl chloride (3 equiv.), MeOH-1-4 hup to 90[5]
N-SEM-indole TBAF, TMEDADMF20 hHigh[11]
N-Tosyl-5-bromoindole Cs₂CO₃ (3 equiv.)THF/MeOH18 h98.3[16]
N-Benzyl-indole 10% Pd/C, H₂ (balloon)MeOH-High[19]
1-p-Methoxybenzylindole DDQToluene/H₂O71 h79[21]

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision tree for selecting an indole nitrogen protecting group.

General Experimental Workflow: Protection and Deprotection

The following diagram outlines the general experimental workflow for the protection and subsequent deprotection of an indole nitrogen.

G cluster_protection Protection Step cluster_deprotection Deprotection Step indole Indole Derivative reaction_p Reaction indole->reaction_p reagents_p Protecting Group Precursor + Base reagents_p->reaction_p workup_p Workup & Purification reaction_p->workup_p protected_indole N-Protected Indole workup_p->protected_indole reaction_d Reaction protected_indole->reaction_d Intermediate for further synthesis reagents_d Deprotection Reagent reagents_d->reaction_d workup_d Workup & Purification reaction_d->workup_d deprotected_indole Deprotected Indole workup_d->deprotected_indole

References

Benchmarking the Reactivity of the C-6 Cyano Group Against Other Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs) on heterocyclic scaffolds is a cornerstone of molecular design. These groups profoundly influence a molecule's reactivity, metabolic stability, and pharmacokinetic profile. Among the diverse array of EWGs, the cyano group (-CN) at the C-6 position of purine-like scaffolds holds particular significance. This guide provides an objective comparison of the C-6 cyano group's reactivity against other commonly employed EWGs—namely, the nitro (-NO₂), trifluoromethyl (-CF₃), and ester (-COOR) groups. The comparative analysis is supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in making informed decisions during the drug discovery and development process.

Quantitative Comparison of Electron-Withdrawing Strength

The electronic effect of a substituent can be quantitatively assessed using Hammett constants (σ). These constants, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance effects of a substituent on a reaction center. A more positive Hammett constant indicates a stronger electron-withdrawing effect.

Electron-Withdrawing GroupHammett Constant (σp)Hammett Constant (σm)
Cyano (-CN) +0.66 +0.56
Nitro (-NO₂)+0.78+0.71
Trifluoromethyl (-CF₃)+0.54+0.43
Ethyl Ester (-COOEt)+0.45+0.37

Caption: Hammett constants (σp and σm) for selected electron-withdrawing groups. Data sourced from various compilations.[1][2]

The acidity of phenols is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups stabilize the corresponding phenoxide ion, leading to a lower pKa value (stronger acid). The pKa values of para-substituted phenols serve as another valuable metric for comparing the electron-withdrawing strength of these groups.

Substituent at para-positionpKa of Substituted Phenol
-CN 7.95
-NO₂7.14
-CF₃~8.7
-COOCH₂CH₃8.51
-H (Phenol)9.95

Caption: pKa values of para-substituted phenols at 25°C. These values illustrate the acid-strengthening effect of electron-withdrawing groups.

Conceptual Framework of Electron-Withdrawing Effects

The following diagram illustrates the relative electron-withdrawing strength of the compared functional groups based on their Hammett constants. A stronger electron-withdrawing effect generally correlates with increased reactivity in nucleophilic aromatic substitution and decreased reactivity in electrophilic aromatic substitution.

EWG_Strength cluster_0 Relative Electron-Withdrawing Strength Nitro (-NO2) Nitro (-NO2) Cyano (-CN) Cyano (-CN) Nitro (-NO2)->Cyano (-CN) Stronger Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) Cyano (-CN)->Trifluoromethyl (-CF3) Stronger Ester (-COOR) Ester (-COOR) Trifluoromethyl (-CF3)->Ester (-COOR) Stronger

Caption: Relative electron-withdrawing strength of common EWGs.**

Experimental Protocols

To empirically determine and compare the reactivity of these electron-withdrawing groups, the following experimental protocols can be employed.

Determination of Hammett Constants via Hydrolysis of Substituted Ethyl Benzoates

This experiment measures the rate of alkaline hydrolysis of a series of para-substituted ethyl benzoates. The ratio of the rate constant for a substituted ester to that of the unsubstituted ester provides the basis for calculating the Hammett constant.

Materials:

  • A series of para-substituted ethyl benzoates (p-cyano, p-nitro, p-trifluoromethyl, p-ethoxycarbonyl)

  • Ethyl benzoate (unsubstituted standard)

  • Ethanol (absolute)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Hydrochloric acid (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 30°C)

Procedure:

  • Prepare equimolar solutions of each ethyl benzoate derivative in ethanol.

  • Prepare a solution of sodium hydroxide in ethanol-water.

  • Initiate the reaction by mixing the ester and sodium hydroxide solutions in a flask and placing it in the constant temperature bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of standard hydrochloric acid.

  • Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of the ester at different time points is calculated from the amount of consumed sodium hydroxide.

  • Plot the appropriate concentration-time data to determine the second-order rate constant (k) for the hydrolysis of each ester.

  • The Hammett substituent constant (σ) is calculated using the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted benzoate, k₀ is the rate constant for the unsubstituted benzoate, and ρ is the reaction constant (defined as 1.00 for this reaction).

Spectrophotometric Determination of pKa for Substituted Phenols

This method relies on the different UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol.

Materials:

  • A series of para-substituted phenols (p-cyano, p-nitro, p-trifluoromethyl, p-ethoxycarbonyl)

  • Buffer solutions of known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of each phenol in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • For each phenol, prepare a series of solutions in the different buffer systems.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms of the phenol.

  • Measure the absorbance of each solution at the λ_max of the phenoxide ion.

  • The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation for each pH: pKa = pH + log([A⁻]/[HA]), where the ratio of the deprotonated to protonated species can be determined from the absorbance values.

The following diagram outlines the general workflow for the spectrophotometric determination of pKa.

pKa_Workflow cluster_workflow Spectrophotometric pKa Determination Workflow prep Prepare Phenol Stock Solution mix Mix Phenol Stock with Each Buffer prep->mix buffer Prepare Series of Buffer Solutions buffer->mix measure Measure UV-Vis Spectrum for Each Sample mix->measure identify Identify λmax for ArOH and ArO- measure->identify data Record Absorbance at λmax (ArO-) vs. pH identify->data plot Plot Absorbance vs. pH data->plot calculate Calculate pKa plot->calculate

Caption: Experimental workflow for pKa determination by spectrophotometry.**

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In the context of drug development, particularly with purine-based scaffolds, the reactivity of the C-6 position towards nucleophilic aromatic substitution (SₙAr) is of paramount importance for introducing diverse functionalities. The electron-withdrawing groups discussed herein play a crucial role in activating the C-6 position for such reactions.

The reactivity in SₙAr reactions is generally correlated with the ability of the EWG to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A stronger electron-withdrawing group will lead to greater stabilization and a faster reaction rate.[3][4]

Based on the Hammett constants and general principles of SₙAr, the expected order of reactivity for a C-6 substituted purine with a leaving group at that position would be:

-NO₂ > -CN > -CF₃ > -COOR

  • Nitro (-NO₂): The nitro group is one of the most powerful activating groups for SₙAr due to its strong inductive and resonance effects, which effectively delocalize the negative charge of the Meisenheimer intermediate.

  • Cyano (-CN): The cyano group is also a very effective activating group, with strong inductive and resonance electron-withdrawing capabilities. Its linear geometry minimizes steric hindrance, making it a highly valuable substituent in synthetic strategies.

  • Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing through a powerful inductive effect (-I) but lacks a resonance-withdrawing component (-M). Its activating ability is therefore significant but generally less than that of the nitro and cyano groups.

  • Ester (-COOR): The ester group is a moderately activating group. It withdraws electron density through both induction and resonance.

Conclusion

The C-6 cyano group is a potent electron-withdrawing group, rendering it highly effective in activating heterocyclic systems like purines for nucleophilic aromatic substitution. Its reactivity is surpassed only by the nitro group among the commonly used EWGs compared in this guide. The quantitative data from Hammett constants and phenol pKa values provide a clear hierarchy of electron-withdrawing strength. The choice of an EWG in drug design will depend on a balance of desired reactivity, metabolic stability, and potential for off-target effects. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the reactivity of these and other substituents in their specific molecular contexts. This comparative guide serves as a valuable resource for the rational design and synthesis of novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Operational Guide for Methyl 6-Cyano-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of methyl 6-cyano-1H-indole-2-carboxylate. Given the compound's classification as harmful, adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile and general laboratory safety standards for handling powdered chemical compounds and substances containing a cyano group.[1][2][3][4]

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][4][5]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (nitrile or neoprene), with double gloving recommended.[2][4]Prevents skin contact and absorption.[1][4] Inspect gloves for integrity before each use.
Body Protection A full-length, buttoned laboratory coat.[2][6][4]Minimizes skin exposure to spills.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.[1]Avoids inhalation of the powdered compound.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

A systematic approach is crucial to minimize exposure and prevent contamination when working with this compound. All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a certified laboratory chemical fume hood.[2][6][7]

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before beginning any work, thoroughly review the available Safety Data Sheet (SDS) and any other relevant safety information.[1]

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[2]

    • Inform colleagues in the vicinity that you will be working with a cyanide-containing compound.[6] Never work alone.[6][7]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[2][6]

    • Use a contained balance or a balance with local exhaust ventilation if it cannot be placed inside the hood.

    • Handle the solid material carefully to avoid generating dust.[1]

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture absorption and contamination.[1]

    • Store away from incompatible materials such as acids and strong oxidizing agents, as contact with acids can liberate highly toxic hydrogen cyanide gas.[6][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to protect personnel and the environment. Manage all waste containing this compound as hazardous waste.[2]

Waste Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[2]

    • Liquid waste should be stored in a separate, dedicated, and labeled container.[2] Do not pour any waste down the drain.[3]

    • Sharps used with this compound must be collected in a special sharps container labeled for cyanide waste.[4]

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Procedure:

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep1 Review SDS and Safety Info prep2 Prepare Clean Work Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 weigh Weigh and Transfer Solid prep4->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve collect_waste Collect in Labeled Hazardous Waste Containers weigh->collect_waste Generate Waste storage Store in Cool, Dry, Sealed Container dissolve->storage Store Product dissolve->collect_waste Generate Waste dispose Dispose via Professional Service collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.